Product packaging for Herbacetin(Cat. No.:CAS No. 527-95-7)

Herbacetin

Numéro de catalogue: B192088
Numéro CAS: 527-95-7
Poids moléculaire: 302.23 g/mol
Clé InChI: ZDOTZEDNGNPOEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Herbacetin is a pentahydroxyflavone that is kaempferol substituted by a hydroxy group at position 8. It is a natural flavonoid from flaxseed which exerts antioxidant, anti-inflammatory and anticancer activities. It has a role as an EC 4.1.1.17 (ornithine decarboxylase) inhibitor, an antineoplastic agent, an apoptosis inducer, an angiogenesis inhibitor, a plant metabolite, an antilipemic drug, an anti-inflammatory agent and an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor. It is a pentahydroxyflavone and a 7-hydroxyflavonol. It is functionally related to a kaempferol.
This compound has been reported in Sinocrassula indica, Rhodiola crenulata, and other organisms with data available.
from Ramose Scouring Rush Herb;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O7 B192088 Herbacetin CAS No. 527-95-7

Propriétés

IUPAC Name

3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOTZEDNGNPOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415061
Record name Herbacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-95-7
Record name Herbacetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Herbacetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herbacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 527-95-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HERBACETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736854V2KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Herbacetin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin, a pentahydroxyflavone, is a bioactive flavonoid found in a variety of plant species. It has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its interaction with key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Natural Sources of this compound

This compound is distributed across various plant families, often in its glycosidic forms, which are hydrolyzed to the aglycone during extraction or metabolism. The primary plant sources of this compound are summarized in Table 1.

Table 1: Principal Natural Sources of this compound and its Glycosides

Plant SpeciesFamilyPlant PartForm of this compoundReference
Linum usitatissimum (Flaxseed)LinaceaeHulls, MealThis compound diglucoside (HDG)[1][2]
Rhodiola roseaCrassulaceaeRhizomes, RootsRhodiosin (this compound rhamnoside), this compound[3]
Ephedra sinica (Ma Huang)EphedraceaeStemsThis compound glycosides[4]
Equisetum arvense (Ramose Scouring Rush Herb)EquisetaceaeAerial partsThis compound
Sedum speciesCrassulaceaeWhole plantThis compound[4]

The concentration of this compound and its glycosides can vary significantly depending on the plant species, geographical location, and the specific plant part utilized. Quantitative analysis of this compound content in some of these sources is detailed in Table 2.

Table 2: Quantitative Analysis of this compound and its Glycosides in Various Plant Sources

Plant SourcePlant PartCompoundConcentrationReference
Rhodiola roseaDry DrugRhodiosin + this compound0.5 - 4.2% (w/w)[3]
Rhodiola roseaRhizome ExtractRhodiosin + this compound~1800 µg/mL[5]
Rhodiola roseaRoot ExtractRhodiosin + this compound~3100 µg/mL[5]
Rhodiola speciesRaw PlantFree this compound0.0022 - 0.061% (w/w)[6]
Rhodiola speciesAcid HydrolysateThis compoundUp to 4.36% (w/w)[6]
Linum usitatissimum (Flaxseed)Defatted FlourTotal Flavonoids50 - 80 mg/100 g[1]
Linum usitatissimum (Flaxseed)HullsTotal Flavonoids~200 mg/100 g[1]
Linum usitatissimum (Flaxseed)HullsThis compound Diglucoside (HDG)0.2% (w/w)[1]
Linum usitatissimum (Flaxseed)Seed Cakes (MAE)This compound Diglucoside (HDG)5.76 mg/g DW

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The choice of method depends on the source material and the desired purity of the final product.

Conventional Solvent Extraction from Rhodiola Species

A patented method for the industrial-scale extraction of this compound from Rhodiola species involves a multi-step process designed to first extract the glycosides and then hydrolyze them to the aglycone.[6]

Experimental Protocol:

  • Extraction: Pulverized Rhodiola plant material is extracted with 70-90% ethanol or 30-99.9% methanol via maceration, percolation, or ultrasonic-assisted extraction. The resulting extract is concentrated under reduced pressure.

  • Defatting: The concentrated extract is leached with petroleum ether to remove nonpolar compounds.

  • Acid Hydrolysis: The aqueous layer from the previous step is subjected to acid hydrolysis using 0.2-10% HCl or H₂SO₄ to cleave the glycosidic linkages, liberating the free this compound.

  • Purification:

    • The hydrolyzed solution is partitioned with an organic solvent such as ethyl acetate.

    • The organic layer is concentrated and subjected to polyamide column chromatography.

    • Further purification is achieved using reverse-phase silica gel column chromatography to yield high-purity this compound.

G Start Pulverized Rhodiola SolventExtraction Solvent Extraction (Ethanol/Methanol) Start->SolventExtraction Concentration1 Concentration SolventExtraction->Concentration1 Defatting Defatting (Petroleum Ether) Concentration1->Defatting AqueousLayer Aqueous Layer (Glycosides) Defatting->AqueousLayer AcidHydrolysis Acid Hydrolysis (HCl/H₂SO₄) AqueousLayer->AcidHydrolysis Partitioning Partitioning (Ethyl Acetate) AcidHydrolysis->Partitioning OrganicLayer Organic Layer (Crude this compound) Partitioning->OrganicLayer PolyamideCC Polyamide Column Chromatography OrganicLayer->PolyamideCC RP_CC Reverse-Phase Silica Gel CC PolyamideCC->RP_CC Purethis compound Pure this compound RP_CC->Purethis compound

Figure 1: Workflow for the isolation of this compound from Rhodiola species.
Microwave-Assisted Extraction (MAE) from Flaxseed Cakes

Microwave-assisted extraction is a modern and efficient technique for the extraction of this compound diglucoside (HDG) from the by-products of flaxseed oil production.

Experimental Protocol:

  • Sample Preparation: Dried flaxseed cakes are ground to a fine powder.

  • Extraction: The powdered sample is suspended in a solution of 0.1 M NaOH in 70% aqueous methanol.

  • Microwave Irradiation: The suspension is subjected to microwave irradiation at 150 W for 6 minutes.

  • Separation: The extract is separated from the solid residue by centrifugation and filtration.

  • Quantification: The concentration of HDG in the extract is determined by High-Performance Liquid Chromatography (HPLC).

Table 3: Comparison of Conventional and Microwave-Assisted Extraction of this compound Diglucoside from Flaxseed

ParameterConventional MethodMicrowave-Assisted Extraction (MAE)
Solvent Dioxane:Ethanol (1:1)0.1 M NaOH in 70% aqueous methanol
Time Several hours to days6 minutes
Yield LowerHigher (up to 5.76 mg/g DW)
Efficiency Less efficientMore efficient, less time-consuming

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation. One of the well-documented mechanisms is its inhibitory effect on the c-Met signaling pathway.

Inhibition of the c-Met Signaling Pathway

Hepatocyte growth factor (HGF) binding to its receptor, c-Met, activates a signaling cascade that promotes cell proliferation, motility, and invasion, which are hallmarks of cancer. This compound has been identified as a novel inhibitor of c-Met.[3]

The proposed mechanism involves the direct inhibition of c-Met tyrosine kinase activity by this compound. This prevents the autophosphorylation of c-Met upon HGF binding, thereby blocking the downstream activation of the PI3K/Akt pathway. The inhibition of Akt phosphorylation ultimately leads to a suppression of cancer cell motility.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K Activates Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylation CellMotility Cell Motility p_Akt->CellMotility Promotes This compound This compound This compound->p_cMet Inhibits

References

Preliminary Studies on Herbacetin's Anti-Cancer Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin, a naturally occurring flavonoid, has demonstrated promising anti-cancer properties in various preclinical studies. This technical guide provides an in-depth overview of the preliminary research on this compound's efficacy against cancer, with a focus on its mechanisms of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound (3,5,7,8,4'-pentahydroxyflavone) is a flavonoid found in various plants, including flaxseed. Flavonoids have long been recognized for their diverse pharmacological activities, and this compound is emerging as a potent anti-cancer agent. This document summarizes the foundational studies that have begun to elucidate its therapeutic potential.

Quantitative Data on Anti-Cancer Efficacy

The anti-proliferative and enzyme-inhibitory activities of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
Cancer Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon CancerNot explicitly stated, but potent activity reported[1]
DLD1Colon CancerNot explicitly stated, but potent activity reported[1]
HT29Colon CancerNot explicitly stated, but potent activity reported[1]
HepG2Liver CancerNot explicitly stated, but apoptosis induced at 25-100µM
Table 2: Enzyme Inhibition by this compound
EnzymeInhibition TypeIC50 (µM)Reference
Ornithine Decarboxylase (ODC)AllostericNot explicitly stated, but potent inhibition reported[1]
ATP Citrate Lyase (ACLY)Non-competitiveNot explicitly stated, but potent inhibition reported

Known Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by targeting key enzymes involved in cell proliferation and survival, and by inducing apoptosis through the modulation of critical signaling pathways.

Inhibition of Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, a pathway that is often dysregulated in cancer and is crucial for cell growth and proliferation. This compound has been identified as a novel allosteric inhibitor of ODC[1]. It binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This inhibition leads to a depletion of polyamines, thereby suppressing cancer cell growth.

ODC_Inhibition This compound This compound ODC Ornithine Decarboxylase (ODC) This compound->ODC Allosteric Inhibition Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Biosynthesis CellProliferation Cancer Cell Proliferation Polyamines->CellProliferation Promotes

This compound inhibits ODC, reducing polyamine synthesis and cancer cell proliferation.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Studies have shown that this compound can induce apoptosis in cancer cells by inactivating the PI3K/Akt pathway. This leads to a decrease in the phosphorylation of Akt, a key downstream effector, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates Downstream Downstream Survival Signals Akt->Downstream Promotes Downstream->Apoptosis Inhibits

This compound induces apoptosis by inhibiting the PI3K/Akt survival pathway.

Detailed Experimental Protocols

The following protocols are generalized from published studies and should be optimized for specific experimental conditions.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled CO2 from L-[1-14C]ornithine.

Materials:

  • L-[1-14C]ornithine

  • Cell lysis buffer (e.g., RIPA buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 40 µM pyridoxal 5'-phosphate)

  • This compound solution

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation: Culture cancer cells to 70-80% confluency. Treat with desired concentrations of this compound for the specified time. Harvest cells, wash with cold PBS, and lyse in cell lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the ODC enzyme.

  • Enzyme Reaction: In a sealed reaction vessel, combine the cell lysate with the reaction buffer. Add L-[1-14C]ornithine to initiate the reaction. A small cup containing a filter paper soaked in a CO2 trapping agent (e.g., NaOH) should be placed inside the vessel.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). This will also facilitate the release of dissolved 14CO2.

  • CO2 Trapping: Allow the released 14CO2 to be trapped by the filter paper for an additional period (e.g., 30 minutes).

  • Quantification: Remove the filter paper and place it in a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the ODC activity.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse in lysis buffer. Determine protein concentration using a protein assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Studies

Preliminary in vivo studies using xenograft models in immunocompromised mice have shown that this compound can effectively suppress tumor growth[2].

Xenograft Tumor Model Workflow

Xenograft_Workflow CellCulture Cancer Cell Culture Injection Subcutaneous Injection of Cells into Mice CellCulture->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Treatment This compound Administration (e.g., oral, IP) TumorGrowth->Treatment Measurement Tumor Volume and Weight Measurement Treatment->Measurement Analysis Histological and Molecular Analysis Measurement->Analysis

A generalized workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

The preliminary studies on this compound reveal its significant potential as an anti-cancer agent. Its ability to target fundamental cancer-promoting pathways like polyamine biosynthesis and PI3K/Akt signaling provides a strong rationale for its further development. Future research should focus on:

  • Expanding the range of cancer cell lines and tumor types tested.

  • Conducting more extensive in vivo studies to evaluate efficacy, pharmacokinetics, and toxicology.

  • Investigating potential synergistic effects with existing chemotherapeutic agents.

  • Elucidating other molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource to facilitate and inspire continued research into the promising anti-cancer properties of this compound.

References

Herbacetin: A Comprehensive Technical Guide to Bioavailability and Metabolic Profile in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbacetin, a flavonoid found in sources such as flaxseed, exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Despite its therapeutic potential, the clinical development of this compound is hindered by a significant challenge: its low oral bioavailability.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's bioavailability and metabolic profile in animal models, with a focus on quantitative data, experimental protocols, and metabolic pathways to support further research and drug development efforts.

Pharmacokinetic Profile of this compound

Current in vivo pharmacokinetic data for this compound is primarily derived from studies in rats. These studies reveal that this compound is characterized by rapid clearance and very low oral bioavailability.

Pharmacokinetic Parameters in Rats

Following both intravenous and oral administration in rats, the pharmacokinetic properties of this compound have been elucidated, highlighting its rapid elimination from the body. The key pharmacokinetic parameters are summarized in the table below.

ParameterIntravenous AdministrationOral AdministrationCitation
Dose 10 mg/kg50 mg/kg[3][4]
Bioavailability (F) -1.32%[3][4]
Clearance (CL) 16.4 ± 1.92 mL/kg/min-[3][4]
Half-life (t½) 11.9 ± 2.7 min-[3][4]
Cmax --
Tmax --
AUC --

Note: Cmax, Tmax, and AUC data for oral administration in rats were not explicitly provided in the searched literature.

Metabolic Profile of this compound

The extensive metabolism of this compound, particularly through glucuronidation, is a primary contributor to its low oral bioavailability. In vivo studies in rats have been instrumental in identifying the major metabolic pathways and resulting metabolites.

Metabolic Pathways

The dominant metabolic pathway for this compound in rats is glucuronidation, a phase II metabolic reaction where glucuronic acid is conjugated to the this compound molecule.[3][4] This process, occurring extensively in the liver and intestines, increases the water solubility of this compound, facilitating its excretion.[3][4] While sulfation is another common phase II conjugation for flavonoids, the available literature points to glucuronidation as the principal route for this compound.

Seven this compound metabolites have been identified in the urine, feces, and bile of rats.[3][5] These are primarily in the form of glucuronide-conjugations.[3][4] The concentration of this compound glucuronides in systemic circulation is significantly higher than that of the parent compound, indicating extensive first-pass metabolism.[5]

Herbacetin_Metabolism This compound This compound Glucuronidation Phase II Metabolism (Glucuronidation) This compound->Glucuronidation UGTs Herbacetin_Glucuronides This compound Glucuronides (7 identified metabolites) Glucuronidation->Herbacetin_Glucuronides Excretion Excretion (Urine, Feces, Bile) Herbacetin_Glucuronides->Excretion

Figure 1: Simplified metabolic pathway of this compound.
Identified Metabolites

Experimental Protocols

The characterization of this compound's bioavailability and metabolic profile relies on sophisticated analytical techniques and carefully designed in vivo and in vitro experiments.

In Vivo Pharmacokinetic Studies in Rats

A typical experimental workflow for determining the pharmacokinetics of this compound in rats involves the following steps:

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Acclimatization Acclimatization of Rats Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Admin Oral Gavage (e.g., 50 mg/kg) Fasting->Oral_Admin IV_Admin Intravenous Injection (e.g., 10 mg/kg) Fasting->IV_Admin Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Oral_Admin->Blood_Sampling Excreta_Collection Urine, Feces, Bile Collection (using metabolic cages) Oral_Admin->Excreta_Collection IV_Admin->Blood_Sampling IV_Admin->Excreta_Collection Plasma_Preparation Plasma Separation Blood_Sampling->Plasma_Preparation Sample_Extraction Extraction of this compound and Metabolites Plasma_Preparation->Sample_Extraction LCMS_Analysis UPLC-MS/MS Analysis (Qualitative & Quantitative) Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Calculation Calculation of Parameters (AUC, Cmax, t½, etc.) PK_Modeling->Parameter_Calculation

Figure 2: Experimental workflow for in vivo pharmacokinetic studies.

Animal Models: Male Sprague-Dawley rats are commonly used.

Drug Administration: For oral bioavailability studies, this compound is typically administered via oral gavage. For intravenous administration, the compound is dissolved in a suitable vehicle and injected, often into the tail vein.

Sample Collection: Blood samples are collected at various time points post-administration. Urine, feces, and bile are collected over a specified period using metabolic cages to identify and quantify metabolites.

Analytical Methodology: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the primary analytical technique for the qualitative and quantitative determination of this compound and its metabolites in biological matrices.

Sample Preparation: A protein precipitation step followed by liquid-liquid or solid-phase extraction is typically employed to isolate the analytes from plasma, urine, or other biological samples.

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a modifier like formic acid, is employed to achieve separation.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.4 mL/min.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites.

In Vitro Metabolism Studies

In vitro models, such as liver microsomes, are valuable for investigating the metabolic pathways of this compound and for cross-species comparisons.

Experimental Setup:

  • Enzyme Source: Liver microsomes from different species (e.g., rat, mouse, human) are used.

  • Cofactors: NADPH is added to initiate phase I metabolic reactions, and UDPGA (uridine diphosphate glucuronic acid) is included for phase II glucuronidation reactions.

  • Incubation: this compound is incubated with the microsomes and cofactors at 37°C.

  • Analysis: The reaction is quenched, and the mixture is analyzed by UPLC-MS/MS to identify and quantify the metabolites formed.

Signaling Pathways

While not directly related to its metabolic profile, it is noteworthy that this compound has been shown to modulate several key signaling pathways, which may be relevant to its pharmacological effects. These include the SIRT1/AMPK and SGK1/NF-κB pathways. The in vivo effects of this compound may be attributable to the parent compound, its metabolites, or a combination thereof.

Conclusion and Future Directions

The available data from animal models, predominantly in rats, indicate that this compound has very low oral bioavailability due to extensive first-pass metabolism, with glucuronidation being the major metabolic pathway. This comprehensive guide summarizes the current knowledge of this compound's pharmacokinetic and metabolic profile.

To advance the development of this compound as a therapeutic agent, future research should focus on:

  • Pharmacokinetic studies in other animal models: Data from species such as mice are critically needed to provide a broader understanding of its disposition.

  • Quantitative analysis of metabolites: Detailed quantification of individual metabolites in plasma and tissues will provide a clearer picture of their contribution to the overall pharmacological activity.

  • Bioavailability enhancement strategies: Formulation approaches, such as nanoformulations or the use of absorption enhancers, should be explored to improve the oral bioavailability of this compound.

  • Identification of specific UGT enzymes: Pinpointing the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this compound metabolism will aid in predicting potential drug-drug interactions.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and pave the way for its potential clinical application.

References

The Discovery and Characterization of Herbacetin Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbacetin, a flavonol aglycone, and its glycosidic derivatives are emerging as a significant class of bioactive compounds with a wide array of pharmacological activities. Found in various medicinal plants, including those from the Rhodiola, Ephedra, and Linum genera, these molecules have demonstrated potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound glycosides, with a focus on methodologies and quantitative data to support further research and development.

Discovery and Natural Sources

This compound glycosides are distributed across a range of plant species, often in complex mixtures with other flavonoids and secondary metabolites. Their discovery has been facilitated by advancements in chromatographic and spectroscopic techniques.

Table 1: Natural Sources of Notable this compound Glycosides

This compound GlycosideNatural Source(s)Reference(s)
This compound 7-O-neohesperidosideEphedra sinica (Ma Huang)[1][2]
This compound 7-O-glucosideEphedra sinica, Ephedra gerardiana[1][3]
This compound 3-O-glucopyranoside-8-O-glucuronopyranosideMalope trifida[4][5]
This compound diglucoside (HDG)Linum usitatissimum (Flaxseed)[6][7]
Rhodionin (this compound 7-O-α-L-rhamnopyranoside)Rhodiola species

Isolation and Purification

The isolation of pure this compound glycosides from their natural matrices is a critical step for structural elucidation and bioactivity studies. A general workflow for this process is outlined below.

Isolation and Purification Workflow A Plant Material (e.g., Ephedra stems, Flaxseed cake) B Extraction (e.g., Microwave-Assisted Extraction, Maceration) A->B C Crude Extract B->C D Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) C->D E Ethyl Acetate & n-Butanol Fractions D->E F Column Chromatography (e.g., MCI-GEL, Sephadex LH-20) E->F G Semi-preparative HPLC (Reversed-Phase C18) F->G H Pure this compound Glycosides G->H

Figure 1: General workflow for the isolation and purification of this compound glycosides.

Experimental Protocol: Microwave-Assisted Extraction (MAE) of this compound Diglucoside (HDG) from Flaxseed Cakes[6][7]

This protocol is optimized for the extraction of HDG from flaxseed cakes, a by-product of oil extraction.

  • Sample Preparation: Mill dried flaxseed cakes to a fine powder.

  • Extraction Solvent: Prepare a solution of 0.1 M NaOH in 70% (v/v) aqueous methanol.

  • MAE Procedure:

    • Weigh 0.2 g of the powdered flaxseed cake into a microwave extraction vessel.

    • Add the extraction solvent at a sample-to-solvent ratio of 0.2 g to 17.9 mL.

    • Secure the vessel in a microwave reactor.

    • Irradiate at a microwave power of 150 W for 6 minutes.

    • Allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Centrifuge the extract to pellet the solid residue.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Structural Characterization

The unambiguous identification of this compound glycosides relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for the separation and quantification of this compound glycosides.

  • System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (A) and methanol or acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Quantification: Based on a calibration curve of a purified this compound diglucoside standard.

Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is invaluable for determining the molecular weight and fragmentation patterns of this compound glycosides.

Table 2: ESI-MS/MS Fragmentation Data for this compound 3-O-glucopyranoside-8-O-glucuronopyranoside [5]

Ion ModePrecursor Ion [M-H]⁻ (m/z)Fragment Ions (m/z)Interpretation
Negative655493[M-H - Glucuronic acid]⁻
Negative655301[M-H - Glucuronic acid - Glucoside]⁻ (Aglycone)
Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation, including the type of sugar moieties, their linkage positions, and stereochemistry.

Table 3: ¹H and ¹³C NMR Data for Selected Flavonoid Glycosides (Illustrative)

PositionQuercetin-3-O-β-D-glucopyranoside (¹³C, DMSO-d₆)Quercetin-3-O-β-D-glucopyranoside (¹H, DMSO-d₆)Hesperetin-7-O-glucoside (¹³C, DMSO-d₆)Hesperetin-7-O-glucoside (¹H, DMSO-d₆)
2156.3-78.55.50 (dd)
3133.5-197.0-
4177.6-165.3-
5161.312.63 (s)162.612.04 (s)
698.86.19 (d)96.46.17-6.14 (m)
7164.4-165.2-
893.76.39 (d)95.56.17-6.14 (m)
9156.3-103.3-
10104.1-117.8-
1'121.3-130.9-
2'115.37.57 (d)114.16.94-6.88 (m)
3'144.9-147.9-
4'148.5-146.4-
5'116.46.83 (d)112.06.94-6.88 (m)
6'122.17.58 (dd)99.6-
Glc-1''101.95.46 (d)99.55.00-4.96 (m)
Glc-2''74.23.07-3.59 (m)72.93.14-3.25 (m)
Glc-3''76.63.07-3.59 (m)77.13.27-3.32 (m)
Glc-4''70.13.07-3.59 (m)69.43.14-3.25 (m)
Glc-5''77.73.07-3.59 (m)76.23.14-3.25 (m)
Glc-6''61.13.07-3.59 (m)60.53.66 (dd)

Biological Activities and Mechanisms of Action

This compound and its glycosides exhibit a spectrum of biological activities, with anti-inflammatory, antioxidant, and anticancer effects being the most prominent.

Anti-inflammatory Activity

This compound glycosides have been shown to mitigate inflammatory responses by modulating key signaling pathways.

This compound has been demonstrated to exert its anti-inflammatory effects by suppressing the activation of the NF-κB and PI3K/Akt pathways[4][8].

Anti_Inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K Akt Akt PI3K->Akt P IKK IKK Akt->IKK P IkB IκBα IKK->IkB P (Degradation) NFkB_complex p65/p50 p65 p65 p65->IkB p65_nuc p65 p65->p65_nuc p50 p50 p50->IkB p50_nuc p50 p50->p50_nuc NFkB_complex->p65 NFkB_complex->p50 This compound This compound This compound->PI3K This compound->Akt This compound->IKK NFkB_nuc p65/p50 DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines

Figure 2: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

Antioxidant Activity

The antioxidant capacity of this compound glycosides is attributed to their ability to scavenge free radicals.

These are common spectrophotometric assays to evaluate antioxidant activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the this compound glycoside sample in a suitable solvent.

    • Mix the sample solution with the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

    • Dilute the ABTS•+ solution with ethanol or buffer to a specific absorbance at 734 nm.

    • Mix various concentrations of the this compound glycoside sample with the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Table 4: Antioxidant Activity of this compound and Related Flavonoids

CompoundAssayIC₅₀ (µg/mL)Reference(s)
This compoundDPPH> Quercetin[9]
This compoundABTS> Quercetin[9]

Note: Specific IC₅₀ values for individual this compound glycosides are not widely reported and may vary depending on the specific glycoside and assay conditions.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound glycoside for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 5: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Reference(s)
DLD-146.5[10]

Note: The anticancer activity of specific this compound glycosides can vary and requires individual evaluation.

Conclusion and Future Directions

This compound and its glycosides represent a promising class of natural compounds with significant therapeutic potential. This guide has provided a technical overview of their discovery, characterization, and biological activities. Future research should focus on:

  • The isolation and complete structural elucidation of a wider range of this compound glycosides from diverse natural sources.

  • Comprehensive in vitro and in vivo studies to establish the structure-activity relationships for their anti-inflammatory, antioxidant, and anticancer effects.

  • Elucidation of the detailed molecular mechanisms underlying their biological activities to identify specific cellular targets.

  • Pharmacokinetic and toxicological studies to assess their potential as drug candidates.

The methodologies and data presented herein serve as a foundation for researchers and drug development professionals to further explore the therapeutic applications of this fascinating family of flavonoids.

References

Methodological & Application

Application Notes and Protocols: Preparation of Herbacetin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Herbacetin (CAS 527-95-7), a natural flavonoid with antioxidant, anti-inflammatory, and anticancer properties.[1] Adherence to this protocol is crucial for ensuring the stability, and consistent performance of this compound in various experimental settings. The following sections detail the chemical properties of this compound, a step-by-step guide for stock solution preparation, and recommendations for storage to maintain compound integrity.

This compound Chemical and Physical Properties

This compound is a flavonoid compound that requires careful handling and solubilization to ensure accurate and reproducible experimental results.[1] Its key properties are summarized below.

PropertyValueCitations
CAS Number 527-95-7[1][2][3][4]
Molecular Formula C₁₅H₁₀O₇[2][3][4][5]
Molecular Weight 302.24 g/mol [3][4][5][6]
Appearance Light yellow to yellow crystalline solid[5][7]
Solubility DMSO: 30-100 mg/mL DMF: ~30 mg/mL Ethanol: 2-5 mg/mL Water: Insoluble DMSO:PBS (pH 7.2) (1:4): ~1 mg/mL[6][7][8][9]
Purity ≥98% (HPLC)[3]

Experimental Protocol: Stock Solution Preparation

The following protocol outlines the steps for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). DMSO is the highly recommended solvent for creating primary stock solutions.[1]

2.1 Materials and Equipment

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2 Step-by-Step Protocol for 10 mM Stock Solution

  • Pre-calculation: Before weighing, calculate the required mass of this compound and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 302.24 g/mol x 1000 mg/g = 3.0224 mg

  • Weighing: Carefully weigh out approximately 3.02 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Solubilization:

    • Recalculate the precise volume of DMSO needed based on the actual mass of this compound weighed.

    • Volume (mL) = [Mass (mg) / 302.24 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.

    • If particles are still visible, heat the tube to 37°C for a short period and/or place it in an ultrasonic bath until the solution is clear.[8] A clear, light yellow solution should be obtained.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[8][10]

    • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound solutions.

FormStorage TemperatureShelf LifeCitations
Powder -20°C3 years[6]
Stock Solution in DMSO -20°C1 month[1][6][8][10]
Stock Solution in DMSO -80°C6-12 months[1][6][8]

Note: Always protect the compound from light.[8] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] When diluting the DMSO stock into aqueous media for cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Workflow Diagram

The following diagram illustrates the standard workflow for preparing this compound stock solutions.

Herbacetin_Stock_Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder calculate 2. Calculate Solvent Volume weigh->calculate Record Mass add_solvent 3. Add Anhydrous DMSO calculate->add_solvent Precise Volume dissolve 4. Vortex / Sonicate to Dissolve add_solvent->dissolve Create Mixture aliquot 5. Aliquot into Cryovials dissolve->aliquot Ensure Clear Solution store 6. Store at -20°C or -80°C aliquot->store Avoid Freeze-Thaw

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid inhalation or contact with skin and eyes.[11]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[11]

  • This compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[11]

References

Application Notes and Protocols: Herbacetin Solubility and Use in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Herbacetin, a natural flavonoid found in sources such as flaxseed, is a pentahydroxyflavone with a range of documented pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] Its mechanism of action involves the modulation of several key signaling pathways. For researchers investigating its therapeutic potential, understanding its solubility and proper handling in in vitro settings is crucial for obtaining reliable and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for these assays.[2][5] This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on its solubility in DMSO.

Data Presentation

This compound Solubility in DMSO

This compound exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for in vitro experiments.

ParameterValueSource(s)
Solubility in DMSO 60 mg/mL (198.51 mM)
100 mg/mL (330.86 mM)[4]
Molecular Weight 302.24 g/mol
Appearance Soluble in methanol, ethanol, DMSO and other organic solvents.[2][5]

Note: It is recommended to use fresh, anhydrous DMSO as moisture absorption can decrease the solubility of compounds.[3] If precipitation occurs upon preparation, gentle warming and/or sonication can be used to aid dissolution.[1]

Recommended Storage of this compound Stock Solutions in DMSO

Proper storage of this compound stock solutions is critical to maintain its stability and efficacy for experiments.

Storage TemperatureRecommended Storage DurationSource(s)
-20°C 1 month[1][4]
-80°C 6 months to 1 year[1][4]

To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Typical Concentrations for In Vitro Assays

The working concentration of this compound in in vitro assays can vary depending on the cell line and the biological effect being investigated.

Cell LineAssay TypeThis compound ConcentrationFinal DMSO ConcentrationSource(s)
HepG2Apoptosis Assay25-100 µMNot specified[6]
RAW 264.7Anti-inflammatory Assay (NO, IL-1β, TNF-α production)50 µMNot specified[7]
MDCKCytotoxicity Assay (MTT)CC50: 293.7 μMNot specified[1]

Important Consideration for Cell Culture: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity or other off-target effects.[8][9][10] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (purity ≥ 98%)

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 3.02 mg of this compound powder.

  • Adding DMSO: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3][4]

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol details the serial dilution of the this compound stock solution for use in a typical cell culture experiment.

Materials:

  • 100 mM this compound in DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Intermediate Dilution (e.g., to 10 mM): Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 90 µL of sterile cell culture medium in a fresh microcentrifuge tube. This results in a 10 mM this compound solution in 10% DMSO.

  • Final Working Solution Preparation (e.g., for a final concentration of 100 µM):

    • To prepare a final concentration of 100 µM this compound in a total volume of 1 mL of cell culture medium, add 10 µL of the 10 mM intermediate dilution to 990 µL of cell culture medium.

    • The final DMSO concentration in this working solution will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of a 10% DMSO in medium solution (without this compound) to 990 µL of cell culture medium. This ensures the final DMSO concentration is consistent between the control and treated samples.

  • Application to Cells: Immediately add the prepared working solutions and the vehicle control to your cell cultures. Gently mix the plates or wells to ensure even distribution.

Note on Preventing Precipitation: When diluting the DMSO stock solution into aqueous cell culture medium, precipitation can sometimes occur.[11] To minimize this, it is recommended to perform dilutions in a stepwise manner and to gently swirl the medium while adding the this compound stock.[8]

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a key signaling pathway modulated by this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution (e.g., 10 mM in 10% DMSO/Medium) thaw->intermediate final_dilution Prepare Final Working Solution (e.g., 100 µM in 0.1% DMSO/Medium) intermediate->final_dilution vehicle Prepare Vehicle Control (0.1% DMSO/Medium) intermediate->vehicle treat Treat Cells with Working Solution and Vehicle Control final_dilution->treat vehicle->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

PI3K_Akt_Pathway cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K Inhibits pAkt p-Akt (Inactive) This compound->pAkt Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Activation Activation Inhibition Inhibition

Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.[6]

Signaling Pathways Modulated by this compound

This compound has been shown to influence multiple signaling pathways, which contributes to its diverse biological activities.

  • PI3K/Akt Pathway: this compound can induce apoptosis in cancer cells, such as HepG2, by inhibiting the phosphorylation of Akt, a key protein in the PI3K/Akt survival pathway.[6] It also suppresses this pathway in the context of inflammation.[12]

  • NF-κB and JNK Pathways: In inflammatory models, this compound has been demonstrated to inhibit the activation of NF-κB and JNK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[2][7]

  • SGK1/NF-κB Pathway: this compound has been found to inhibit the SGK1/NF-κB signaling pathway, which is implicated in asthmatic airway inflammation.[13]

  • Nrf2/HO-1 Pathway: this compound can activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response, thereby protecting against oxidative stress.[14]

These notes provide a comprehensive guide for the effective use of this compound in in vitro research, ensuring data integrity and reproducibility.

References

Application Note: Quantification of Herbacetin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Herbacetin is a flavonol, a type of flavonoid, found in various plants, including Rhodiola rosea[1][2]. Like other flavonols such as quercetin and kaempferol, this compound exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This document provides a detailed protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile). Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from authentic this compound standards. The Diode Array Detector (DAD) allows for spectral analysis to confirm peak purity and identity.

Experimental Workflow and Protocols

The overall process for quantifying this compound in a plant sample involves sample preparation, HPLC analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Plant Material (e.g., Dried Rhodiola Root) p2 Grind to Fine Powder p1->p2 a1 Inject Sample into HPLC System p3 Ultrasonic Extraction with 70-90% Ethanol p2->p3 p4 Centrifuge and Collect Supernatant p3->p4 p5 Filter through 0.45 µm Syringe Filter p4->p5 p5->a1 a2 Chromatographic Separation on C18 Column a1->a2 d1 Identify this compound Peak by Retention Time a3 UV-DAD Detection (λ = 254-380 nm) a2->a3 a3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Report Concentration (e.g., mg/g) d3->d4 G MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Sensitivity Sensitivity MethodValidation->Sensitivity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Specificity Specificity MethodValidation->Specificity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

Application Notes and Protocols for Oral Administration of Herbacetin in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of herbacetin in rodent models, summarizing key pharmacokinetic data, efficacy in various disease models, and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies involving the oral delivery of this promising flavonoid.

Quantitative Data Summary

The following tables summarize the key quantitative data from rodent studies involving the oral administration of this compound and related flavonoids.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpecies/StrainAdministration RouteDosageCitation
Bioavailability (F)1.32%RatOralNot Specified[1]
Half-life (t½)11.9 ± 2.7 minRatIntravenousNot Specified[1]
Clearance (CL)16.4 ± 1.92 mL/kg/minRatIntravenousNot Specified[1]

Table 2: Efficacy of Orally Administered this compound in Rodent Models

Disease ModelSpecies/StrainDosageDurationKey FindingsCitation
Hepatic EncephalopathyRat20 and 40 mg/kg30 daysImproved motor coordination and spatial learning; reduced brain ammonia and oxidative stress.[2]
Nociception (Pain)Mouse50, 100, 150, 200 µg/kg (i.p.)*Single doseSignificant dose-dependent inhibition of nociceptive behavior.[3][4]

*Note: While this study used intraperitoneal (i.p.) administration, the dosage provides a reference for efficacy studies.

Table 3: Oral Toxicity Data for a Structurally Similar Flavonoid (Quercetin) in Mice

Study TypeSpecies/StrainDosageDurationFindingsCitation
Sub-chronic ToxicityCD2F1 Mice62, 125, and 250 mg/kg of diet98 daysNo discernible effect on body composition, organ function, behavior, or metabolism.[5]

No specific acute or subchronic oral toxicity studies for this compound were identified. The data for quercetin, a structurally related flavonoid, is provided as a reference. Researchers should conduct appropriate toxicity studies for this compound.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration to rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[6][7]

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.

  • Weigh the this compound powder accurately using an analytical balance.

  • Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This step is crucial for preventing clumping.

  • Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

  • Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.

  • Stir the suspension continuously using a magnetic stirrer until a homogenous mixture is achieved.

  • Visually inspect the suspension for any clumps or undissolved particles. If present, continue stirring or use a homogenizer to ensure uniformity.

  • Prepare the formulation fresh daily to ensure stability and prevent degradation of this compound.

Oral Gavage Administration in Mice

Objective: To accurately and safely administer the prepared this compound formulation directly into the stomach of a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (typically 20-22 gauge, 1.5 inches long with a rounded tip for adult mice)

  • Syringe (1 mL or 3 mL)

  • Animal scale

  • Proper animal restraint device or manual restraint proficiency

Protocol:

  • Weigh the mouse to determine the correct volume of the formulation to be administered (typically 5-10 mL/kg body weight).[8]

  • Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing.

  • Attach the gavage needle to the syringe.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the back of the throat.

  • Allow the mouse to swallow the tip of the needle. The needle should then pass smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Once the needle is in the stomach (the pre-measured length is a guide), slowly depress the syringe plunger to administer the formulation.

  • Withdraw the needle smoothly in the same direction it was inserted.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Oral this compound

The following diagrams illustrate the key signaling pathways reported to be modulated by this compound in rodent studies.

herbacetin_signaling_pathways This compound (Oral) This compound (Oral) SIRT1 SIRT1 This compound (Oral)->SIRT1 PI3K PI3K This compound (Oral)->PI3K Keap1 Keap1 This compound (Oral)->Keap1 AMPK AMPK Neuroprotection Neuroprotection SIRT1->Neuroprotection Akt Akt PI3K->Akt Inflammation Inflammation Akt->Inflammation Nrf2 Nrf2 HO-1 HO-1 Nrf2->HO-1 Keap1->Nrf2 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Caption: Key signaling pathways modulated by oral this compound.

Experimental Workflow for Efficacy Studies

The following diagram outlines a general workflow for conducting an in vivo efficacy study of orally administered this compound.

experimental_workflow Start End Disease Model Induction Disease Model Induction Randomization & Grouping Randomization & Grouping Disease Model Induction->Randomization & Grouping Oral Administration Oral Administration Randomization & Grouping->Oral Administration This compound Formulation Prep This compound Formulation Prep This compound Formulation Prep->Oral Administration Behavioral/Physiological Assessment Behavioral/Physiological Assessment Oral Administration->Behavioral/Physiological Assessment Tissue/Blood Collection Tissue/Blood Collection Behavioral/Physiological Assessment->Tissue/Blood Collection Biochemical/Molecular Analysis Biochemical/Molecular Analysis Tissue/Blood Collection->Biochemical/Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical/Molecular Analysis->Data Analysis & Interpretation Data Analysis & Interpretation->End Animal Acclimatization Animal Acclimatization Animal Acclimatization->Disease Model Induction

Caption: General workflow for in vivo efficacy studies.

References

Application Notes: DPPH Assay for Measuring Herbacetin's Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Free radicals and reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of these species and the body's antioxidant defense mechanisms leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found abundantly in plants, are renowned for their potent antioxidant properties.

Herbacetin (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonoid that has demonstrated significant biological activities. One of the most common and reliable methods for evaluating the in vitro antioxidant capacity of compounds like this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This method is simple, rapid, and sensitive for screening the antioxidant potential of pure compounds and plant extracts.[1]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] DPPH is a dark purple crystalline powder that forms a stable radical in solution.[1] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction results in a color change from deep violet to a pale yellow, which can be measured spectrophotometrically by the decrease in absorbance at approximately 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.

Quantitative Data Summary

The free radical scavenging activity is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundIC50 Value (DPPH Assay)Notes
This compound 49.28 µmol/L[2]Demonstrates a marked scavenging effect on DPPH radicals.[2]
Quercetin ~4.60 µM (or 1.39 µg/mL)[3]A common flavonoid used as a positive control, known for its strong antioxidant activity.[1][3]
Ascorbic Acid ~6.1 µg/mL to 10.65 µg/mL[4][5]A standard antioxidant reference compound.[4]

Note: IC50 values can vary depending on experimental conditions such as solvent, incubation time, and initial DPPH concentration.[6]

Experimental Workflow

DPPH_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis DPPH_Sol Prepare 0.1 mM DPPH Working Solution Mix Mix Sample/Control with DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare this compound Stock & Serial Dilutions Sample_Sol->Mix Control_Sol Prepare Positive Control (e.g., Quercetin) Control_Sol->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Blank Prepare Blank (Solvent + DPPH) Blank->Incubate Spectro Measure Absorbance at ~517 nm Incubate->Spectro Calc_Inhibit Calculate % Inhibition Spectro->Calc_Inhibit Calc_IC50 Determine IC50 Value Calc_Inhibit->Calc_IC50

Caption: Experimental workflow for the DPPH free radical scavenging assay.

Detailed Experimental Protocol

This protocol outlines the steps for determining the free radical scavenging activity of this compound using the DPPH assay.

Materials and Reagents
  • This compound (pure compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (HPLC or spectrophotometric grade)

  • Positive Control: Ascorbic Acid or Quercetin

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Analytical balance

  • Micropipettes

  • Volumetric flasks and test tubes

  • Aluminum foil

Preparation of Solutions

a) DPPH Stock Solution (e.g., 1 mM):

  • Accurately weigh approximately 3.94 mg of DPPH powder.

  • Dissolve it in 10 mL of methanol or ethanol in a volumetric flask.

  • Mix thoroughly until completely dissolved.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1]

  • Store the stock solution at 4°C for short-term use.

b) DPPH Working Solution (e.g., 0.1 mM):

  • Dilute the 1 mM DPPH stock solution 1:10 with methanol or ethanol. For example, add 1 mL of stock solution to 9 mL of solvent.

  • The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[1]

  • Prepare this solution fresh daily before use.[1]

c) this compound Sample Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL or 1 mM) in methanol or a suitable solvent.

  • Perform serial dilutions from the stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

d) Positive Control Solution:

  • Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Quercetin, following the same concentration range as the this compound samples.

Assay Procedure (Microplate Method)
  • Reaction Setup:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various dilutions of this compound sample solutions to the respective wells.

    • Add 100 µL of the various dilutions of the positive control solutions to their designated wells.

    • Control (Blank): Add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH working solution. This represents 0% inhibition.

    • Sample Blank: Add 100 µL of each this compound concentration and 100 µL of the solvent (without DPPH) to correct for any background absorbance from the sample itself.

  • Incubation:

    • Mix the contents of the wells gently by pipetting.

    • Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[1] The incubation time should be sufficient to allow the reaction to reach a steady state.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

a) Calculation of Percentage Inhibition: The free radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the control reaction (DPPH solution + solvent).

  • Asample is the absorbance of the test sample (DPPH solution + this compound or standard). If a sample blank was used, subtract its absorbance from Asample before calculation.

b) Determination of IC50 Value:

  • Plot a graph of the percentage of inhibition (%) versus the concentration of this compound (µg/mL or µM).

  • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.

  • This value can be determined from the graph by interpolation or by using linear regression analysis from the dose-response curve. A lower IC50 value signifies greater antioxidant activity.

References

Application Notes and Protocols for the LC-MS/MS Detection of Herbacetin and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

Herbacetin, a flavonoid found in various plants, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. The primary metabolic pathway for flavonoids like this compound is glucuronidation, which occurs mainly in the liver and intestines. This process increases the water solubility of this compound, facilitating its excretion. This document provides a detailed protocol for the sensitive and selective quantification of this compound and its glucuronide metabolites in plasma samples using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Principle

This method employs a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation of this compound and its metabolites on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode. The negative ion mode is generally preferred for the analysis of flavonoids and their glucuronide conjugates due to the presence of acidic hydroxyl groups that readily deprotonate.

Materials and Reagents

  • This compound analytical standard

  • This compound glucuronide metabolite standards (if available)

  • Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample, such as apigenin or luteolin)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Control plasma (e.g., rat, mouse, or human)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol/water to create working standard solutions at various concentrations for the calibration curve.

  • Internal Standard Working Solution: Dilute the internal standard primary stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each sample, except for the blank plasma.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation: Quantitative Data Summary

The following table summarizes the proposed MRM transitions and typical retention times for this compound and its primary glucuronide metabolite. These values should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Retention Time (min)
This compound 301.04149.0110025~ 6.5
This compound-glucuronide 477.07301.0410020~ 4.2
Internal Standard (IS) User-definedUser-defined100User-definedUser-defined

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation (N2) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

herbacetin_metabolism This compound This compound glucuronidation Glucuronidation (UDP-glucuronosyltransferases) This compound->glucuronidation Major Pathway herbacetin_glucuronide This compound-glucuronide glucuronidation->herbacetin_glucuronide excretion Excretion (Urine, Bile) herbacetin_glucuronide->excretion

Figure 2. The primary metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound and its primary glucuronide metabolite in plasma. This protocol is essential for pharmacokinetic studies and will aid researchers and drug development professionals in understanding the metabolic fate of this compound. Adherence to this detailed protocol will ensure reliable and reproducible results.

Application Notes and Protocols for Inducing Apoptosis in HepG2 Cells with Herbacetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbacetin, a natural flavonoid, has demonstrated pro-apoptotic effects on human hepatoma HepG2 cells. These application notes provide a detailed overview of the underlying mechanisms and comprehensive protocols for inducing and evaluating apoptosis in HepG2 cells using this compound. The information is targeted toward researchers in oncology, pharmacology, and drug discovery.

This compound induces apoptosis in HepG2 cells primarily through a reactive oxygen species (ROS)-mediated mitochondrial-dependent pathway.[1] This process is also associated with the inactivation of the PI3K/Akt signaling pathway, a critical regulator of cell survival.[1] Key molecular events include the regulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential (ΔΨm), release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade.[1]

Due to the limited availability of extensive quantitative data for this compound, data from the structurally similar and well-studied flavonoid, Quercetin, is included for comparative purposes to provide a broader context for experimental design and expected outcomes.

Data Presentation

Table 1: Effect of this compound and Quercetin on HepG2 Cell Viability and Apoptosis
CompoundConcentration (µM)Treatment Duration (hours)Cell Viability (% of Control)Apoptosis Rate (%)Reference
This compound25-10048Dose-dependent decreaseDose-dependent increase[1]
Quercetin2424~50 (IC50)Not specified[2]
Quercetin252452Not specified[2]
Quercetin502434Not specified[2]
Quercetin2002418Not specified[2]
Quercetin5024Not specified~16[3]
Quercetin5048Marked decrease~38[3]
Quercetin5072Not specified~43[3]
Quercetin1072Not specified9.25[4]
Quercetin2072Not specified15.15[4]
Quercetin3072Not specified29.9[4]
Quercetin4048Not specified27.2 (early + late)[5]
Table 2: Key Molecular Events in this compound-Induced Apoptosis in HepG2 Cells
Molecular EventObservation with this compound TreatmentReference
ROS Production Increased[1]
PI3K/Akt Pathway Inhibition of Akt phosphorylation[1]
Bcl-2/Bax Ratio Decreased[1]
Mitochondrial Membrane Potential (ΔΨm) Collapse[1]
Cytochrome c Release Increased[1]
Caspase-3 Activation Increased[1]
PARP Cleavage Observed[1]

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway in HepG2 Cells

cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Mitochondrial Pathway cluster_3 Execution Phase This compound This compound ROS ↑ ROS Production This compound->ROS PI3K PI3K/Akt Pathway This compound->PI3K Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax Akt ↓ p-Akt PI3K->Akt Akt->Bcl2 Mito_Pot ↓ Mitochondrial Membrane Potential Bcl2->Mito_Pot Regulates Bax->Mito_Pot Regulates CytC ↑ Cytochrome c Release Mito_Pot->CytC Casp9 ↑ Caspase-9 CytC->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis in HepG2 cells.

General Experimental Workflow for Studying this compound-Induced Apoptosis

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assessment cluster_2 Mechanism of Action start Seed HepG2 Cells treat Treat with this compound (e.g., 25, 50, 100 µM) start->treat control Vehicle Control (DMSO) start->control viability Cell Viability (MTT Assay) treat->viability morphology Nuclear Morphology (Hoechst Staining) treat->morphology annexin Apoptosis Detection (Annexin V/PI Staining) treat->annexin ros_assay Intracellular ROS (DCFH-DA Assay) treat->ros_assay mito Mitochondrial Potential (JC-1 Staining) treat->mito caspase_assay Caspase-3 Activity (Colorimetric Assay) treat->caspase_assay western Protein Expression (Western Blot) treat->western control->viability control->morphology control->annexin control->ros_assay control->mito control->caspase_assay control->western

Caption: Workflow for investigating this compound's apoptotic effects on HepG2 cells.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Human Hepatoma HepG2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Seed HepG2 cells in appropriate culture vessels. Allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 25, 50, 100 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (0.1% DMSO) should be included in all experiments.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • HepG2 cells

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[6]

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 492 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Apoptotic Morphology (Hoechst 33342 Staining)

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Materials:

    • HepG2 cells grown on coverslips or in chamber slides

    • This compound

    • Hoechst 33342 solution (5 µg/mL)[7]

    • Phosphate-Buffered Saline (PBS)

    • Fluorescence microscope

  • Protocol:

    • Seed HepG2 cells on coverslips in a 6-well plate at a density of 2 x 10⁵ cells/well.[7]

    • Treat cells with this compound for the desired duration.

    • Wash the cells twice with PBS.

    • Incubate the cells with Hoechst 33342 solution (5 µg/mL) for 30 minutes at 37°C in the dark.[7]

    • Wash the cells three times with PBS.[7]

    • Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Quantification of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • HepG2 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed HepG2 cells in 6-well plates and treat with this compound.

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the intracellular generation of reactive oxygen species.

  • Materials:

    • HepG2 cells

    • 96-well black plates

    • This compound

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

    • Hank's Buffered Salt Solution (HBSS)

    • Fluorescence microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well black plate at a density of 4.5 x 10⁴ cells/100 µL/well.[8]

    • The next day, wash the cells twice with HBSS.[8]

    • Load the cells with 25 µM DCFH-DA in HBSS and incubate for 1 hour at 37°C.[8]

    • Wash the cells twice with HBSS.

    • Treat the cells with this compound in HBSS for the desired time.

    • Measure the fluorescence of DCF (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.[8]

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Materials:

    • HepG2 cells

    • This compound

    • JC-1 Staining Kit

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Seed and treat HepG2 cells with this compound as described previously.

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[9]

    • Wash the cells with assay buffer.

    • Analyze the cells immediately by fluorescence microscopy or flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Caspase-3 Activity Assay (Colorimetric Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • HepG2 cells

    • This compound

    • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

    • Microplate reader

  • Protocol:

    • Induce apoptosis in HepG2 cells by treating with this compound.

    • Pellet 3-5 x 10⁶ cells per sample.[10]

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[10]

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[10]

    • Determine the protein concentration of the lysate.

    • Add 50-200 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the DEVD-pNA substrate and incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

  • Target Proteins:

    • Bcl-2 family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

    • PI3K/Akt pathway: p-Akt, Akt

    • Caspase cascade: Cleaved Caspase-3, PARP, Cleaved PARP

  • Protocol:

    • Treat HepG2 cells with this compound and prepare cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

References

Application Notes: Investigating the Nrf2/HO-1 Signaling Pathway Using Herbacetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Herbacetin, a natural flavonoid found in sources like flaxseed, demonstrates significant pharmacological potential, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] One of its key mechanisms of action involves the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[3][4] This pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6] Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes, including HO-1.[5][7] These application notes provide a detailed overview and protocols for utilizing this compound as a tool to study and modulate the Nrf2/HO-1 pathway.

Mechanism of Action: this compound as an Nrf2 Activator

This compound activates the Nrf2 pathway by interacting with Keap1. Studies suggest that this compound's activation of HO-1 is closely associated with its ability to bind to Keap1.[3][4] This interaction disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation and allowing it to accumulate and translocate to the nucleus, thereby activating the transcription of its target genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Response Antioxidant & Anti-inflammatory Response ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Inhibits This compound This compound This compound->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf Maf Maf->ARE HO1_gene HO-1 Gene ARE->HO1_gene Induces Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation HO1_protein->Response

Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from studies on this compound's effect on the Nrf2/HO-1 pathway in RAW 264.7 macrophage cells.

Table 1: Effect of this compound on Cell Viability and Reactive Oxygen Species (ROS) Cell Line: RAW 264.7. Stress Inducer: 200 μM H₂O₂ for 12 hours.[3]

This compound Concentration Pretreatment Time Effect on Cell Viability (vs. H₂O₂ group) Effect on ROS Level (vs. H₂O₂ group)
12.5 µM 4 hours Increased Decreased
25 µM 4 hours Increased Significantly Decreased

| 50 µM | 4 hours | Increased | Significantly Decreased |

Table 2: Effect of this compound on HO-1 and Nrf2 Expression Cell Line: RAW 264.7. Stress Inducer: 200 μM H₂O₂ for 12 hours.[8]

This compound Concentration Pretreatment Time HO-1 Protein Expression (Fold Change vs. H₂O₂ group) HO-1 mRNA Expression (Fold Change vs. H₂O₂ group)
12.5 µM 4 hours ~1.5x ~2.0x
25 µM 4 hours ~2.5x ~3.5x

| 50 µM | 4 hours | ~3.0x | ~4.5x |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for preparing cell cultures for studying the effects of this compound.

  • Cell Seeding: Plate RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays). Allow cells to adhere and grow to 70-80% confluency.

  • This compound Pretreatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 12.5, 25, 50 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for a specified pretreatment time (e.g., 4 hours).[3]

  • Induction of Oxidative Stress (Optional): After pretreatment, add the stress-inducing agent (e.g., H₂O₂) directly to the medium to the desired final concentration (e.g., 200 µM).

  • Incubation: Incubate the cells for the desired experimental period (e.g., 12-24 hours).[3]

  • Harvesting: After incubation, collect the cells for downstream analysis (e.g., Western Blot, qPCR, ROS measurement).

Protocol 2: Western Blot Analysis for Nrf2 and HO-1

This protocol is for detecting changes in Nrf2 and HO-1 protein levels.

WB_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Transfer to PVDF Membrane D->E F 6. Blocking (5% non-fat milk) E->F G 7. Primary Antibody Incubation (anti-Nrf2, anti-HO-1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western Blot analysis.
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin or GAPDH (1:1000) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HO-1 mRNA

This protocol is used to measure changes in the gene expression of Nrf2 targets.

qPCR_Workflow A 1. Cell Culture & this compound Treatment B 2. Total RNA Extraction A->B C 3. RNA Quantification & Quality Check (NanoDrop) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR Setup (cDNA, Primers, SYBR Green) D->E F 6. Real-Time PCR Amplification E->F G 7. Data Analysis (ΔΔCt Method) F->G

Caption: Standard workflow for qRT-PCR analysis.
  • RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol reagent or spin-column-based kits) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing cDNA template, forward and reverse primers for the target gene (e.g., Hmox1) and a reference gene (e.g., Gapdh), and a SYBR Green qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step at 95°C, followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).[10]

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression, normalized to the reference gene.

Protocol 4: Nrf2/ARE Reporter Gene Assay

This assay quantitatively measures the activation of the Nrf2 transcriptional activity.[11][12]

  • Cell Transfection: Co-transfect cells (e.g., HepG2) with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene (pGL4.37[luc2P/ARE/Hygro]) and a control plasmid (e.g., pRL-TK) for normalization.

  • This compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting ratio indicates the level of ARE-driven gene expression.

Materials and Reagents

  • Compound: this compound (Cat. No. HY-N0240 or equivalent)[2]

  • Cell Lines: RAW 264.7, HepG2, U2OS

  • Culture Media: DMEM, MEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Antibodies: Anti-Nrf2, Anti-HO-1, Anti-GAPDH, Anti-β-actin, HRP-conjugated secondary antibodies

  • Kits: BCA Protein Assay Kit, RNA Extraction Kit, cDNA Synthesis Kit, SYBR Green qPCR Master Mix, Dual-Luciferase Reporter Assay System

  • Reagents: DMSO, H₂O₂, RIPA Lysis Buffer, Protease/Phosphatase Inhibitors, PVDF membranes, ECL Western Blotting Substrate.

References

In Vivo Experimental Design for Herbacetin Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the efficacy of Herbacetin, a flavonoid with known antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Detailed protocols for common animal models and key experimental procedures are included to ensure robust and reproducible results.

General Considerations for In Vivo Studies

Before initiating any in vivo efficacy study for this compound, several key factors must be considered to ensure the ethical and scientific validity of the research.

  • Animal Model Selection: The choice of animal model is critical and should be based on the specific therapeutic area of investigation. For instance, rodent models are commonly used for inflammation, cancer, and neuroprotection studies.[3][4][5]

  • Dosage and Administration Route: this compound has been administered both orally and intraperitoneally in various studies.[1][6] Doses can range from µg/kg to mg/kg depending on the model and desired effect.[3][4] Preliminary dose-ranging studies are recommended to determine the optimal therapeutic window and to assess any potential toxicity.

  • Vehicle Selection: this compound is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) for in vivo administration.[1] The vehicle control group is essential to differentiate the effects of this compound from those of the solvent.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[4]

Experimental Protocols

This section outlines detailed protocols for evaluating the efficacy of this compound in three key therapeutic areas: anti-inflammatory/analgesic, anti-cancer, and neuroprotective effects.

Anti-inflammatory and Analgesic Efficacy

Objective: To assess the anti-inflammatory and pain-relieving effects of this compound.

Animal Model: Male Swiss mice or Wistar rats are commonly used.

Experimental Groups:

  • Group 1: Vehicle control (e.g., 5% DMSO in saline, i.p.)

  • Group 2: this compound (e.g., 50, 100, 200 µg/kg, i.p.)[3][7]

  • Group 3: Positive control (e.g., Acetylsalicylic acid for anti-inflammatory models, Morphine for analgesic models)[3]

Protocol: Acetic Acid-Induced Writhing Test (Analgesic)

  • Administer this compound or vehicle to the respective groups of mice.

  • After a predetermined time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (abdominal constrictions).[3]

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes for a set period (e.g., 20 minutes).

  • Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.

Protocol: Formalin-Induced Paw Licking Test (Analgesic and Anti-inflammatory)

  • Administer this compound or vehicle to the respective groups of mice.

  • After a set time, inject a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observe the mice and record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin, neurogenic pain) and the late phase (15-30 minutes post-formalin, inflammatory pain).[3]

  • Compare the licking time between the this compound-treated groups and the vehicle control group for both phases.

Data Presentation:

Treatment Group Dose (µg/kg) Mean Writhing Count ± SEM % Inhibition of Writhing Mean Paw Licking Time (sec) ± SEM (Early Phase) Mean Paw Licking Time (sec) ± SEM (Late Phase)
Vehicle Control-0%
This compound50
This compound100
This compound200
Positive Control(Specify)
Anti-Cancer Efficacy

Objective: To evaluate the tumor-suppressive effects of this compound.

Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are typically used for xenograft models. For colon cancer studies, APCMin/+ mice can be utilized.[1][6]

Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% DMSO, i.p. or oral gavage)[1]

  • Group 2: this compound (e.g., 0.4, 2, 10, 20 mg/kg, i.p. or oral gavage)[1][6]

  • Group 3: Positive control (e.g., a standard-of-care chemotherapeutic agent)

Protocol: Human Tumor Xenograft Model

  • Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 colon cancer cells) into the flank of each mouse.[8]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into the different treatment groups.

  • Administer this compound, vehicle, or positive control according to the predetermined schedule (e.g., daily, every other day).

  • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Data Presentation:

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM at Day X Mean Tumor Weight (g) ± SEM at Endpoint Mean Body Weight Change (%)
Vehicle Control-
This compound0.4
This compound2
This compound10
This compound20
Positive Control(Specify)
Neuroprotective Efficacy

Objective: To determine the neuroprotective effects of this compound in a model of neurodegeneration.

Animal Model: Rats are often used for models of hepatic encephalopathy or other neurodegenerative conditions.[4][9]

Experimental Groups:

  • Group 1: Control

  • Group 2: Disease model control (e.g., Thioacetamide (TAA)-induced hepatic encephalopathy)[4]

  • Group 3: this compound (e.g., 20, 40 mg/kg, oral gavage) + TAA[4]

  • Group 4: this compound alone (to assess effects of the compound without the disease inducer)

Protocol: Thioacetamide (TAA)-Induced Hepatic Encephalopathy Model

  • Pre-treat rats with this compound or vehicle orally for a specified period (e.g., 30 days).[4]

  • On the final day of pre-treatment, induce hepatic encephalopathy by administering a single intraperitoneal injection of TAA (e.g., 350 mg/kg).[4][9]

  • Perform behavioral tests to assess cognitive and motor function (e.g., Y-maze for spontaneous alternation, rotarod test for motor coordination).[4]

  • Collect blood samples to measure serum markers of liver damage (e.g., ALT, AST) and ammonia levels.[4]

  • Euthanize the animals and collect brain tissue for histopathological analysis and to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress markers, and key signaling proteins (e.g., AMPK, SIRT1).[4]

Data Presentation:

Treatment Group Dose (mg/kg) Spontaneous Alternation (%) in Y-maze ± SD Falling Off Time (sec) in Rotarod Test ± SD Brain TNF-α (pg/mg protein) ± SD Brain IL-1β (pg/mg protein) ± SD Brain AMPK Expression (relative to control) Brain SIRT1 Expression (relative to control)
Control-
TAA Control-
TAA + this compound20
TAA + this compound40

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis animal_model Select Animal Model group_allocation Randomly Allocate to Groups animal_model->group_allocation administration Administer this compound/Vehicle group_allocation->administration herbacetin_prep Prepare this compound Formulation herbacetin_prep->administration disease_induction Induce Disease Model (if applicable) administration->disease_induction behavioral Behavioral Tests disease_induction->behavioral biochemical Biochemical Assays disease_induction->biochemical histology Histopathological Analysis disease_induction->histology molecular Molecular Analysis disease_induction->molecular data_collection Collect and Quantify Data behavioral->data_collection biochemical->data_collection histology->data_collection molecular->data_collection statistical Statistical Analysis data_collection->statistical conclusion Draw Conclusions statistical->conclusion

Caption: General workflow for in vivo efficacy studies of this compound.

Signaling Pathway Diagrams

SGK1/NF-κB Pathway in Inflammation

This compound has been shown to inhibit the SGK1/NF-κB signaling pathway, which is implicated in inflammatory conditions such as asthma.[10][11][12]

G LPS LPS/OVA SGK1 SGK1 LPS->SGK1 Activates NFkB NF-κB (p65) SGK1->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Upregulates Genes This compound This compound This compound->SGK1 Inhibits

Caption: this compound inhibits the SGK1/NF-κB inflammatory pathway.

AMPK/SIRT1 Pathway in Neuroprotection

This compound may exert its neuroprotective effects by upregulating the AMPK/SIRT1 signaling pathway.[4][9]

G TAA Neurotoxic Insult (e.g., TAA) AMPK AMPK TAA->AMPK Inhibits SIRT1 SIRT1 TAA->SIRT1 Inhibits AMPK->SIRT1 Activates Neuroprotection Neuroprotection (Reduced Oxidative Stress, Inflammation, Apoptosis) SIRT1->Neuroprotection This compound This compound This compound->AMPK Activates G OxidativeStress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 OxidativeStress->Nrf2 Release from Keap1 Keap1 Keap1 Keap1->Nrf2 Sequesters for Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds HO1 HO-1 ARE->HO1 Induces Transcription AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse This compound This compound This compound->Keap1 Inhibits Binding to Nrf2

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Herbacetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Herbacetin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

This compound, a promising flavonoid, exhibits low oral bioavailability.[1] This is primarily attributed to two main factors:

  • Poor Aqueous Solubility: Like many flavonoids, this compound has low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[2][3]

  • Extensive First-Pass Metabolism: Upon absorption, this compound undergoes significant metabolism, primarily through glucuronidation in the intestine and liver.[4][5][6] This metabolic process converts this compound into its glucuronide conjugates, which are then predominantly excreted, reducing the systemic exposure to the active form of the compound.[4][5][6] Studies in rats have shown that the absolute bioavailability of this compound is very low, around 1.32%.[4][5][6]

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

Based on successful approaches for other flavonoids with similar challenges, such as quercetin and hesperetin, several strategies can be employed:[2][7][8]

  • Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution, leading to improved absorption.[9][10] Promising nano-based delivery systems include:

    • Nanoemulsions[11]

    • Nanosuspensions[12][13][14]

    • Solid Lipid Nanoparticles (SLNs)[9]

    • Polymeric Micelles[8]

  • Inhibition of Metabolism: Co-administration of this compound with inhibitors of metabolizing enzymes can prevent its rapid degradation. For instance, piperine has been shown to inhibit phase II metabolic enzymes and enhance the bioavailability of other flavonoids.[13][14]

  • Formulation with Excipients: Utilizing specific pharmaceutical excipients can enhance solubility and absorption.[15][16][17][18] Key approaches include:

    • Solid Dispersions: Dispersing this compound in a polymeric carrier can maintain it in an amorphous, more soluble state.[7][18][19]

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility and dissolution rate.[15][20][21]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems can improve its solubilization and facilitate lymphatic absorption, thereby bypassing the first-pass metabolism in the liver.[16][17]

Troubleshooting Guides

Problem 1: Low and variable in vivo exposure of this compound in preclinical studies.

  • Possible Cause: Poor dissolution and/or extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the solubility of your this compound raw material in relevant physiological buffers (pH 1.2, 4.5, 6.8).

    • Evaluate Formulation Strategies:

      • Nanoformulations: Prepare a nanosuspension or nanoemulsion of this compound and compare its in vitro dissolution profile against the unformulated compound.

      • Metabolic Inhibition: Co-administer this compound with a known metabolic inhibitor, such as piperine, in your animal model.

    • Experimental Protocol: See the detailed experimental protocols for preparing a nanosuspension and conducting a pharmacokinetic study below.

Problem 2: Difficulty in preparing a stable nanoformulation of this compound.

  • Possible Cause: Inappropriate selection of stabilizers, surfactants, or processing parameters.

  • Troubleshooting Steps:

    • Screen Stabilizers: Test a variety of stabilizers, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) or soy lecithin, to identify one that effectively prevents particle aggregation.[13][14]

    • Optimize Homogenization/Sonication Parameters: Systematically vary the pressure, number of cycles (for high-pressure homogenization), or sonication time and amplitude to achieve the desired particle size and polydispersity index (PDI).

    • Characterize Formulations: Regularly measure particle size, PDI, and zeta potential to monitor the stability of the nanoformulation over time.

Quantitative Data Summary

The following tables summarize quantitative data from studies on flavonoids with similar bioavailability challenges to this compound, showcasing the potential improvements that can be achieved with different formulation strategies.

Table 1: Enhancement of Oral Bioavailability of Quercetin using Nanosuspensions with Metabolic Inhibitors

FormulationStabilizerMetabolic InhibitorAbsolute Bioavailability (%)Fold Increase vs. SuspensionReference
Quercetin Suspension--3.611.0[13][14]
TPGS-Que-NSpsTPGS-15.554.3[13][14]
SPC-Que-NSpsSoy Lecithin-12.383.4[13][14]
SPC-Pip-Que-NSpsSoy LecithinPiperine23.586.5[13][14]

Table 2: Pharmacokinetic Parameters of Hesperetin Nanoemulsion vs. Suspension

FormulationCmax (ng/mL)AUC0-t (ng·h/mL)Fold Increase in BioavailabilityReference
Hesperetin Suspension284.5 ± 45.81123.7 ± 189.21.0[11]
Hesperetin Nanoemulsion751.2 ± 112.76371.5 ± 987.45.67[11]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension (Antisolvent Precipitation Method)

This protocol is adapted from a method used for quercetin nanosuspensions.[14]

  • Preparation of Organic Phase: Dissolve 10 mg of this compound in 0.5 mL of a suitable organic solvent (e.g., ethanol).

  • Preparation of Aqueous Phase: Dissolve 10 mg of a stabilizer (e.g., TPGS or soy lecithin) in 10 mL of deionized water.

  • Precipitation: Slowly inject the organic phase into the aqueous phase under ultrasonication (e.g., 250 W) at 25°C.

  • Solvent Removal: Remove the organic solvent by evaporation under vacuum at 40°C.

  • Homogenization: Homogenize the resulting suspension using a high-pressure homogenizer (e.g., 1500 bar for 10 cycles) at 25°C.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the prepared nanosuspension.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Dosing:

    • Oral Administration: Administer the this compound formulation (e.g., nanosuspension) or control (e.g., aqueous suspension) orally via gavage at a dose of 50 mg/kg.

    • Intravenous Administration: For determining absolute bioavailability, administer a solution of this compound in a suitable vehicle (e.g., DMSO/saline) intravenously via the tail vein at a dose of 5 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Herbacetin_Raw This compound Raw Material Formulation Formulation Strategy (e.g., Nanosuspension) Herbacetin_Raw->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta) Formulation->Characterization Dosing Oral Administration Characterization->Dosing Optimized Formulation Animal_Model Animal Model (Rats) Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental workflow for developing and evaluating a this compound formulation.

bioavailability_challenges Oral_this compound Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_this compound->GI_Tract Poor_Solubility Poor Aqueous Solubility GI_Tract->Poor_Solubility Enterocytes Intestinal Enterocytes GI_Tract->Enterocytes Absorption Limited_Dissolution Limited Dissolution & Absorption Poor_Solubility->Limited_Dissolution Limited_Dissolution->Enterocytes Metabolism First-Pass Metabolism (Glucuronidation) Enterocytes->Metabolism Systemic_Circulation Systemic Circulation (Low Bioavailability) Enterocytes->Systemic_Circulation Metabolism->Systemic_Circulation Excretion Excretion Metabolism->Excretion

Caption: Factors limiting the oral bioavailability of this compound.

References

Technical Support Center: Optimizing Herbacetin Dosage for In Vivo Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with herbacetin in in vivo anti-inflammatory studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a typical starting dose range for this compound in in vivo anti-inflammatory studies?

A1: The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific inflammatory condition being studied. Based on published literature, a general starting point for dose-ranging studies would be between 20-40 mg/kg for oral administration in rodents.[1] For intraperitoneal injections, doses have been reported in a wider range, from as low as 50 µg/kg up to 200 µg/kg in some nociception models.[2][3] It is crucial to perform a pilot study to determine the most effective and non-toxic dose for your specific experimental setup.

Q2: I'm having trouble dissolving this compound for in vivo administration. What are the recommended vehicles?

A2: this compound has poor water solubility, which presents a common challenge. For oral gavage, a common vehicle is a suspension in 0.5% to 1% carboxymethylcellulose (CMC) sodium. To aid dissolution, this compound can first be dissolved in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then suspended in the CMC solution. For intraperitoneal injections, this compound is often dissolved in DMSO and then diluted with saline or phosphate-buffered saline (PBS) to a final DMSO concentration that is non-toxic to the animals (typically under 5%). Always ensure the final vehicle concentration is consistent across all experimental groups, including the control group, to avoid confounding effects.

Q3: My in vivo results with this compound are inconsistent. What are some potential reasons?

A3: Inconsistent results with this compound can stem from several factors:

  • Low Bioavailability: this compound, like many flavonoids, has low oral bioavailability due to poor absorption and rapid metabolism, primarily through glucuronidation. This means that a significant portion of the administered oral dose may not reach systemic circulation.

  • Metabolism: Extensive first-pass metabolism in the liver can significantly reduce the concentration of active this compound.

  • Stability: The stability of the this compound formulation can impact its efficacy. Ensure your formulation is freshly prepared before each administration and is homogenous.

  • Animal Strain and Health: The age, sex, and health status of the animals can influence their inflammatory response and drug metabolism.

  • Timing of Administration: The timing of this compound administration relative to the induction of inflammation is critical and should be optimized in a pilot study.

Q4: How can I improve the bioavailability of this compound in my in vivo studies?

A4: Addressing the low bioavailability of this compound is key to obtaining robust and reproducible results. Consider the following strategies:

  • Formulation Strategies:

    • Co-administration with Piperine: Piperine, a compound from black pepper, is known to inhibit glucuronidation and can enhance the bioavailability of various compounds.

    • Nanoparticle Encapsulation: Formulating this compound into nanoparticles can improve its solubility and absorption.

    • Liposomal formulations: Encapsulating this compound in liposomes can also enhance its systemic availability.

  • Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and ensure more direct systemic exposure. If oral administration is necessary for your research question, be prepared for the challenges of low bioavailability.

Q5: What are the key signaling pathways modulated by this compound's anti-inflammatory effects?

A5: this compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The most well-documented are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. This compound has been shown to inhibit the activation of NF-κB, a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] It also affects the MAPK pathway, which is involved in cellular stress responses and inflammation.

Data Presentation: In Vivo Anti-inflammatory Effects of this compound

The following tables summarize quantitative data from various in vivo studies on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators

Animal ModelThis compound DoseRouteInflammatory Marker% Inhibition / ReductionReference
Nociception Model (Mice)100 µg/kgi.p.IL-1βSignificant Inhibition[2][3]
Nociception Model (Mice)200 µg/kgi.p.IL-1βSignificant Inhibition[2][3]
Nociception Model (Mice)100 µg/kgi.p.TNF-αSignificant Inhibition[2][3]
Nociception Model (Mice)200 µg/kgi.p.TNF-αSignificant Inhibition[2][3]
Nociception Model (Mice)100 µg/kgi.p.IFN-γSignificant Inhibition[2][3]
Nociception Model (Mice)200 µg/kgi.p.IFN-γSignificant Inhibition[2][3]
Nociception Model (Mice)100 µg/kgi.p.Nitric Oxide (NO)Significant Inhibition[2][3]
Nociception Model (Mice)200 µg/kgi.p.Nitric Oxide (NO)Significant Inhibition[2][3]
Hepatic Encephalopathy (Rats)20 mg/kgp.o.TNF-α~58% reduction[1]
Hepatic Encephalopathy (Rats)20 mg/kgp.o.IL-1β~73% reduction[1]

Table 2: Efficacy of this compound in Different In Vivo Inflammation Models

ModelThis compound DoseRouteEndpointEfficacyReference
Acetic Acid-Induced Writhing (Mice)200 µg/kgi.p.Number of writhes65% inhibition[2][3]
Hot Plate Test (Mice)200 µg/kgi.p.Latency period70% increase[2][3]
Formalin-Induced Paw Licking (Mice)100-200 µg/kgi.p.Licking time (neurogenic & inflammatory phases)Significant inhibition[2][3]
Capsaicin-Induced Paw Licking (Mice)200 µg/kgi.p.Licking time75% inhibition[2]
Glutamate-Induced Paw Licking (Mice)200 µg/kgi.p.Licking time48% inhibition[2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC-Na in saline, with a minimal amount of DMSO for initial dissolution)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • This compound treatment groups (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

  • This compound Administration: Administer this compound or vehicle orally via gavage 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

LPS-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a minimal amount of DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • This compound treatment groups + LPS (e.g., 10, 20, 40 mg/kg, i.p.)

    • Positive Control + LPS (e.g., Dexamethasone 1 mg/kg, i.p.)

  • This compound Administration: Administer this compound or vehicle intraperitoneally 1 hour before LPS injection.

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA. Tissues such as the liver and lungs can also be collected for analysis of inflammatory markers.

  • Data Analysis: Compare cytokine levels in the this compound-treated groups to the LPS-only group.

Visualizations

Signaling Pathways

Herbacetin_NFkB_Pathway cluster_NFkB_IkB Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release of NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Upregulates This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

Herbacetin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKKs MKKs ASK1->MKKs JNK JNK MKKs->JNK AP1 AP-1 JNK->AP1 Activates Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Induces This compound This compound This compound->JNK Inhibits Phosphorylation

Caption: this compound modulates the MAPK (JNK) signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Animal Grouping Start->Grouping Dosing This compound/Vehicle/ Positive Control Dosing Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan/LPS) Dosing->Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume, Cytokines) Induction->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis End End: Interpretation of Results Analysis->End

Caption: General experimental workflow for in vivo anti-inflammatory studies.

References

Technical Support Center: Addressing Herbacetin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Herbacetin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing reduced activity. What is happening?

A1: this compound, like many flavonoids, is susceptible to degradation in aqueous solutions. This degradation is often accelerated by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The color change you are observing is a common indicator of flavonoid degradation, leading to the formation of various degradation products that may have reduced or no biological activity.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

A2: The stability of this compound is primarily influenced by:

  • pH: this compound is generally more stable in acidic to neutral pH ranges. Alkaline conditions can lead to rapid degradation.

  • Temperature: Elevated temperatures accelerate the degradation process. For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C).

  • Light: Exposure to UV and even visible light can induce photodegradation. Always store this compound solutions in amber vials or protected from light.

  • Oxygen: Dissolved oxygen can lead to oxidative degradation of the flavonoid structure. It is advisable to use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am seeing a precipitate form in my aqueous this compound stock solution over time. Why is this happening?

A3: this compound has poor water solubility. The precipitation you are observing is likely due to the compound coming out of solution, especially if the initial concentration was near its solubility limit. This can be exacerbated by changes in temperature or pH. To mitigate this, consider using a co-solvent (e.g., DMSO, ethanol) for your stock solution and then diluting it to the final aqueous concentration for your experiment. However, be mindful of the final solvent concentration in your experimental system.

Q4: How can I improve the stability of my this compound solutions for long-term experiments?

A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • Encapsulation: Complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or encapsulation into nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect the this compound molecule from degradative environmental factors.[1][2]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to mitigate oxidative degradation.[3]

  • Buffering: Maintaining an optimal pH using an appropriate buffer system is crucial. Citrate and phosphate buffers are commonly used.

  • Proper Storage: Always store solutions at low temperatures and protected from light.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Cell Culture Media

Problem: You observe a significant decrease in the expected biological effect of this compound in your cell culture experiments over 24-48 hours.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Degradation in Media Prepare fresh this compound working solutions immediately before each experiment.Consistent biological activity across experiments.
Perform a time-course stability study of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points using HPLC to quantify the remaining this compound.Determine the degradation rate of this compound in your experimental conditions.
Interaction with Media Components Some components in the media, like metal ions, can catalyze degradation.Identification of incompatible media components.
Consider using a simplified, defined medium for your experiments if possible.
Photodegradation Protect your cell culture plates from direct light exposure during incubation.Reduced degradation and more consistent results.
Issue 2: Inconsistent Results in Aqueous-Based Assays

Problem: You are experiencing high variability and poor reproducibility in your in vitro assays involving this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Solution Preparation Standardize your protocol for preparing this compound solutions, including the source and purity of the compound, solvent used for the stock, and final dilution steps.Improved consistency between batches of solutions.
Precipitation at Working Concentration Visually inspect your working solutions for any signs of precipitation. Determine the aqueous solubility of this compound under your assay conditions.Ensure you are working within the solubility limits of this compound.
If precipitation is an issue, consider using a stabilized formulation such as a cyclodextrin inclusion complex.Increased solubility and stability, leading to more reliable results.
pH Instability Measure and record the pH of your final assay solution. Ensure it is within the optimal stability range for this compound (acidic to neutral).Consistent pH will minimize pH-dependent degradation.

Quantitative Data Summary

The following tables summarize the degradation kinetics of flavonoids structurally similar to this compound, providing an estimate of its stability under various conditions.

Table 1: Effect of pH and Temperature on Flavonoid Degradation Kinetics

FlavonoidpHTemperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Reference
Quercetin6.0370.028124.7[4]
Quercetin7.5370.3751.8[4]
Quercetin7.4500.2452.8[4]
Quercetin7.4651.420.5[4]

Data for Quercetin is presented as a proxy for this compound due to structural similarity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.[5][6][7][8]

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Amber vials

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl in an amber vial to achieve a final concentration of approximately 100 µg/mL.

    • Incubate at 60°C for 2 hours.

    • Withdraw samples at regular intervals (e.g., 0, 30, 60, 120 min), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH in an amber vial to achieve a final concentration of approximately 100 µg/mL.

    • Incubate at 60°C for 30 minutes.

    • Withdraw samples at regular intervals (e.g., 0, 5, 15, 30 min), neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ in an amber vial to achieve a final concentration of approximately 100 µg/mL.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at regular intervals and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the heat-treated sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol:water 1:1) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber.

    • Analyze samples at various time points.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method to quantify the remaining this compound and observe the formation of degradation products.

    • Example HPLC Conditions:

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 270 nm and 370 nm).

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol describes the preparation of an inclusion complex to improve the solubility and stability of this compound.[9][10]

Objective: To encapsulate this compound within the hydrophobic cavity of HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Preparation of Solutions:

    • Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a minimal amount of ethanol.

    • In a separate beaker, dissolve HP-β-CD in deionized water with stirring.

  • Complexation:

    • Slowly add the ethanolic solution of this compound to the aqueous solution of HP-β-CD under continuous stirring.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Solvent Removal and Lyophilization:

    • Remove the ethanol using a rotary evaporator.

    • Freeze the resulting aqueous solution at -80°C.

    • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the complexation efficiency and the increase in aqueous solubility.

Protocol 3: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol details the preparation of polymeric nanoparticles for the encapsulation of this compound using the nanoprecipitation method.[3][11][12]

Objective: To encapsulate this compound within a biodegradable polymer matrix to enhance its stability and provide controlled release.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Acetone

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of this compound and PLGA in acetone.

  • Preparation of Aqueous Phase:

    • Dissolve PVA in deionized water to create a surfactant solution (e.g., 1% w/v).

  • Nanoprecipitation:

    • Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring.

    • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Particle Recovery and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove excess surfactant and unencapsulated this compound.

  • Lyophilization (optional):

    • For long-term storage, the nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the encapsulation efficiency and drug loading capacity.

Signaling Pathway and Experimental Workflow Diagrams

SGK1_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 SGK1 SGK1 TLR4->SGK1 p_SGK1 p-SGK1 SGK1->p_SGK1 Phosphorylation IKK IKK Complex p_SGK1->IKK p_IKK p-IKK IKK->p_IKK IkB IκBα p_IKK->IkB p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Gene Transcription This compound This compound This compound->SGK1 Inhibition Nrf2_HO1_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription This compound This compound This compound->Keap1 Inhibition PI3K_AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT Akt PIP3->AKT p_AKT p-Akt AKT->p_AKT Downstream Downstream Effectors (mTOR, GSK3β) p_AKT->Downstream CellSurvival Cell Survival, Proliferation Downstream->CellSurvival This compound This compound This compound->p_AKT Inhibition Experimental_Workflow Start Start: this compound Stability Issue Identify Identify Potential Causes (pH, Temp, Light, O₂) Start->Identify ForcedDeg Perform Forced Degradation Study Identify->ForcedDeg Systematic Investigation Analyze Analyze Samples by Stability-Indicating HPLC ForcedDeg->Analyze Stabilize Implement Stabilization Strategy Analyze->Stabilize Based on Degradation Profile Cyclodextrin Cyclodextrin Inclusion Complex Stabilize->Cyclodextrin Solubility/Stability Issue Nanoparticles Nanoparticle Encapsulation Stabilize->Nanoparticles Controlled Release/Stability Optimize Optimize Storage Conditions Stabilize->Optimize Minor Instability Validate Validate Stability of New Formulation Cyclodextrin->Validate Nanoparticles->Validate Optimize->Validate End End: Stable this compound Solution Validate->End

References

Herbacetin Solubility Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of herbacetin's poor water solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the reported water solubility of this compound?

Q2: My this compound is precipitating out of my aqueous buffer. What can I do?

Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. Here are some immediate troubleshooting steps:

  • Increase Co-solvent Concentration: If your experimental design allows, a slight increase in the concentration of a permissible co-solvent (like DMSO or ethanol) can help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.

  • pH Adjustment: The solubility of flavonoids like this compound can be pH-dependent. In some cases, increasing the pH to a more alkaline state can improve solubility.[6] However, the stability of this compound at different pH values should be considered.

  • Consider a Solubility Enhancement Strategy: For long-term or in-vivo studies, it is highly recommended to employ a formulation strategy to improve the aqueous solubility of this compound. Common and effective methods include cyclodextrin inclusion complexes, solid dispersions, and nanoparticle formulations.

Q3: What are the most common strategies to improve the water solubility of this compound?

Given the limited specific literature on this compound, strategies that have been successfully applied to structurally similar flavonoids like quercetin are highly relevant.[7] The most promising approaches include:

  • Cyclodextrin Inclusion Complexation: This involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide.[8][9] This complex has a hydrophilic exterior, which enhances its solubility in water.

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix.[10] This can reduce the crystallinity of this compound, increase its surface area, and improve its wettability, leading to enhanced dissolution.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area-to-volume ratio, thereby improving its dissolution rate and saturation solubility.[11]

Troubleshooting Guides & Experimental Protocols

Strategy 1: Cyclodextrin Inclusion Complexation

Issue: Difficulty in forming a stable this compound-cyclodextrin complex.

Troubleshooting:

  • Choice of Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD often offers higher water solubility and can be more effective.

  • Molar Ratio: The stoichiometry of this compound to cyclodextrin is crucial. A 1:1 molar ratio is a good starting point, but optimization may be required.

  • Preparation Method: The solvent evaporation and freeze-drying methods are generally effective. Ensure complete dissolution of both this compound and the cyclodextrin in their respective solvents before mixing.

Experimental Protocol: this compound-HP-β-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

This protocol is adapted from a method for quercetin and serves as a starting point for this compound.[8]

  • Dissolution:

    • Dissolve 10 g of HP-β-CD in 50 mL of distilled water.

    • Dissolve 0.5 g of this compound in 70 mL of methanol at 60°C to achieve a clear solution.

  • Complexation:

    • Mix the two solutions and reflux the mixture at 65°C overnight with continuous stirring.

    • Continue stirring at room temperature for 5 hours to ensure complete encapsulation.

  • Solvent Removal:

    • Remove the methanol by heating the solution at 75°C for 2 hours.

  • Lyophilization:

    • Filter the resulting aqueous solution through a 0.45 μm filter and freeze at -20°C.

    • Freeze-dry the frozen solution at -50°C for 48 hours to obtain the powdered this compound-HP-β-CD inclusion complex.

Strategy 2: Solid Dispersion

Issue: Incomplete amorphization of this compound in the solid dispersion.

Troubleshooting:

  • Polymer Selection: Hydrophilic polymers such as polyvinylpyrrolidone (PVP) K30 and hydroxypropyl methylcellulose (HPMC) are good candidates.[12] The choice of polymer can influence the stability and release profile.

  • Drug-to-Polymer Ratio: The ratio of this compound to the polymer is critical. Higher polymer concentrations generally lead to better amorphization. Ratios from 1:1 to 1:10 (drug:polymer) can be explored.

  • Solvent System: Ensure that both this compound and the polymer are soluble in the chosen solvent or solvent system for the solvent evaporation method.

Experimental Protocol: this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is based on a general method for poorly soluble drugs.[10][13]

  • Dissolution:

    • Dissolve a specific amount of this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent like ethanol or acetone.

  • Mixing:

    • Ensure both components are fully dissolved and the solution is clear.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

  • Drying and Pulverization:

    • Dry the resulting solid film under vacuum to remove any residual solvent.

    • Grind the solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure uniform particle size.

Strategy 3: Nanoparticle Formulation

Issue: Wide particle size distribution or aggregation of nanoparticles.

Troubleshooting:

  • Stabilizers: The use of stabilizers, such as Poloxamer 188 or TPGS, is crucial to prevent aggregation.

  • Solvent/Antisolvent System: In nanoprecipitation, the choice of solvent for the drug and the antisolvent is critical. The solvent must be miscible with the antisolvent.

  • Stirring Speed and Addition Rate: The rate of addition of the drug solution to the antisolvent and the stirring speed can significantly impact the particle size and distribution. Slower addition and higher stirring speeds generally lead to smaller, more uniform particles.

Experimental Protocol: this compound Nanoparticles (Nanoprecipitation Method)

This protocol is a general approach for flavonoid nanoparticle formation.[14]

  • Organic Phase Preparation:

    • Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone or ethanol.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution, typically containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation:

    • Allow the organic solvent to evaporate under continuous stirring for several hours at room temperature.

  • Nanoparticle Recovery:

    • The resulting nanoparticle suspension can be used directly or centrifuged and washed to collect the nanoparticles. Lyophilization can be used for long-term storage.

Quantitative Data Summary

The following tables summarize the expected improvements in solubility for flavonoids based on data for quercetin, which can serve as a benchmark for experiments with this compound.

Table 1: Solubility Enhancement of Quercetin with Cyclodextrins

Cyclodextrin TypeMolar Ratio (Quercetin:CD)Fold Increase in SolubilityReference
β-Cyclodextrin1:12.2-fold[15]
β-Cyclodextrin-4.6-fold (at 15 mM β-CD)[15]
γ-Cyclodextrin-10.8-fold increase in bioavailability[16]

Table 2: Solubility Enhancement of Quercetin with Solid Dispersions

PolymerRatio (Quercetin:Polymer)Fold Increase in SolubilityReference
PVP K301:25-10 times[12]
HPMC1:3Approx. 3.5-foldThis is an approximate value derived from the graphical data in the reference.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_cd Cyclodextrin Inclusion Complex cluster_sd Solid Dispersion cluster_np Nanoparticle Formulation cd1 Dissolve this compound in Organic Solvent cd3 Mix and Reflux cd1->cd3 cd2 Dissolve HP-β-CD in Water cd2->cd3 cd4 Solvent Evaporation cd3->cd4 cd5 Freeze-Drying cd4->cd5 cd_product This compound-CD Complex cd5->cd_product sd1 Dissolve this compound & Polymer in Organic Solvent sd2 Rotary Evaporation sd1->sd2 sd3 Vacuum Drying sd2->sd3 sd4 Pulverize and Sieve sd3->sd4 sd_product This compound Solid Dispersion sd4->sd_product np1 Dissolve this compound in Organic Phase np3 Nanoprecipitation (Add Organic to Aqueous) np1->np3 np2 Prepare Aqueous Phase with Stabilizer np2->np3 np4 Solvent Evaporation np3->np4 np_product This compound Nanoparticles np4->np_product

Caption: General experimental workflows for three common this compound solubility enhancement strategies.

Key Signaling Pathways Modulated by this compound

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_sgk1 SGK1/NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway herbacetin1 This compound pi3k PI3K herbacetin1->pi3k inhibits akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis herbacetin2 This compound sgk1 SGK1 herbacetin2->sgk1 inhibits nfkb NF-κB sgk1->nfkb inflammation Inflammation nfkb->inflammation herbacetin3 This compound keap1 Keap1 herbacetin3->keap1 nrf2 Nrf2 keap1->nrf2 ho1 HO-1 nrf2->ho1 antioxidant_response Antioxidant Response ho1->antioxidant_response

Caption: Simplified diagrams of key signaling pathways modulated by this compound.[17][18][19][20][21]

References

Troubleshooting inconsistent results in Herbacetin cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during Herbacetin cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is different from published values. What could be the cause?

A1: Discrepancies in IC50 values are a common issue and can arise from several factors:

  • Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to the same compound.

  • Assay-Specific Readouts: The type of viability or proliferation assay used (e.g., MTT, MTS, resazurin) can yield different IC50 values.

  • Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all influence the apparent IC50.

  • This compound Stability: this compound, like other flavonoids, can be unstable in cell culture media, leading to a lower effective concentration over time.[1][2]

Q2: I am observing high variability between replicate wells in my cell viability assay. What are the potential sources of this variability?

A2: High variability can be attributed to several factors in your experimental setup:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability.

  • Compound Precipitation: this compound, especially at higher concentrations, may precipitate out of solution. Visually inspect your stock solutions and final dilutions for any signs of precipitation.

Q3: My this compound stock solution appears to have a precipitate. Is it still usable?

A3: It is not recommended to use a stock solution with a visible precipitate. Precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate dosing in your experiments. Prepare a fresh stock solution and ensure the solvent used is appropriate and the concentration is within the solubility limits of this compound. For example, this compound can be dissolved in DMSO.

Q4: How long is this compound stable in cell culture media?

A4: The stability of flavonoids like this compound in cell culture media can be limited. For instance, quercetin, a structurally similar flavonoid, has been shown to be unstable in DMEM at 37°C.[1][2] The degradation is pH-dependent, with greater instability at neutral or slightly alkaline pH. It is advisable to perform experiments with freshly prepared this compound solutions and consider the potential for degradation over longer incubation periods (e.g., beyond 24 hours).

Q5: I am not seeing the expected downstream effects on the NF-κB pathway after this compound treatment. What should I check?

A5: If you are not observing the expected inhibition of the NF-κB pathway, consider the following:

  • Treatment Time and Dose: The effect of this compound on signaling pathways is both time- and dose-dependent. You may need to perform a time-course experiment and test a range of concentrations to identify the optimal conditions for observing the effect.

  • Cellular Context: The activation state of the NF-κB pathway in your specific cell line and under your specific culture conditions can influence the observable effect of this compound.

  • Antibody Quality: For Western blot analysis, ensure that your primary antibodies for phosphorylated and total NF-κB pathway proteins are specific and validated for the application.

  • Nuclear vs. Cytoplasmic Fractionation: To accurately assess NF-κB activation, it is crucial to analyze the nuclear translocation of p65. This requires proper subcellular fractionation.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results
Potential Cause Recommendation
This compound Instability Prepare fresh dilutions of this compound for each experiment. Minimize exposure of stock solutions to light and air. Consider the use of antioxidants like ascorbic acid to improve stability, though this should be validated for your specific assay.[1][2]
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluent or sparse cultures can lead to variable results.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with tetrazolium-based assays). Run appropriate controls, including media-only and vehicle-only wells, to check for interference.
Incubation Time Standardize the incubation time with this compound across all experiments. Longer incubation times may lead to increased degradation of the compound.
Issue 2: Difficulty in Detecting Apoptosis
Potential Cause Recommendation
Sub-optimal this compound Concentration The induction of apoptosis is often dose-dependent. Test a range of this compound concentrations, including those at and above the IC50 value determined from your viability assays.
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity.
Insensitive Apoptosis Assay Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and analysis of PARP cleavage by Western blot.
Cell Detachment Apoptotic cells may detach from the culture plate. When harvesting cells for analysis, be sure to collect both the adherent and floating cell populations.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound and the structurally similar flavonoid, Quercetin, in various cancer cell lines. This data is intended for comparative purposes, and actual values may vary depending on experimental conditions.

CompoundCell LineAssay TypeIncubation TimeIC50 Value
This compound ACLY Inhibition (enzyme assay)N/AN/A0.50 ± 0.08 µM[3]
Quercetin MCF-7 (Breast Cancer)MTT Assay48 h73 µM[4]
Quercetin MDA-MB-231 (Breast Cancer)MTT Assay48 h85 µM[4]
Quercetin MCF-7 (Breast Cancer)Real-Time Cell Analyzer96 h200 µM[5]
Hesperetin KB (Oral Cancer)MTT Assay48 h~40 µg/mL[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol utilizes flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Western Blot for NF-κB Pathway Activation

This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Prepare Cell Culture seed_cells Seed Cells prep_cells->seed_cells prep_herb Prepare this compound Stock treat_cells Treat with this compound prep_herb->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot (Signaling Pathways) incubate->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: General experimental workflow for this compound cell-based assays.

sgk1_nfkb_pathway cluster_pathway Signaling Cascade cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) sgk1 SGK1 stimulus->sgk1 ikk IKK Complex sgk1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation This compound This compound This compound->sgk1 gene_exp Gene Expression (Pro-inflammatory cytokines) nfkb_nuc->gene_exp

Caption: this compound inhibits the SGK1/NF-κB signaling pathway.

troubleshooting_logic cluster_viability Viability Issues cluster_mechanism Mechanism Issues cluster_solutions1 Solutions cluster_solutions2 Solutions start Inconsistent Results? high_variability High Variability? start->high_variability ic50_off IC50 Different? start->ic50_off no_apoptosis No Apoptosis? start->no_apoptosis no_pathway_effect No Signaling Effect? start->no_pathway_effect check_seeding Check Cell Seeding high_variability->check_seeding check_stability Check this compound Stability high_variability->check_stability ic50_off->check_stability check_assay Check Assay Interference ic50_off->check_assay optimize_dose_time Optimize Dose & Time no_apoptosis->optimize_dose_time use_multiple_assays Use Multiple Assays no_apoptosis->use_multiple_assays no_pathway_effect->optimize_dose_time check_antibodies Validate Antibodies no_pathway_effect->check_antibodies

Caption: Troubleshooting logic for inconsistent this compound assay results.

References

Technical Support Center: Minimizing Herbacetin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize herbacetin degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound, a flavonoid, is susceptible to degradation from various factors, including:

  • pH: Alkaline conditions (pH > 7) can significantly accelerate the degradation of flavonoids. Acidic to neutral pH is generally preferred for stability.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1] For instance, the degradation rate of the structurally similar flavonoid quercetin increases significantly with rising temperature.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.

  • Enzymes: The presence of enzymes like polyphenol oxidases in plant samples can lead to enzymatic degradation.

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Visual indicators of this compound degradation in solution can include a color change, often to a brownish hue, and the formation of precipitates. Analytically, degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the this compound parent compound and the appearance of new peaks corresponding to degradation products are clear indicators.

Q3: How can I prevent this compound degradation during sample storage?

A3: To ensure the stability of this compound in samples during storage, the following precautions are recommended:

  • Storage Temperature: Store samples at low temperatures, preferably at -20°C or -80°C, to minimize chemical and enzymatic degradation.

  • Light Protection: Protect samples from light by using amber-colored vials or by wrapping the storage containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of purified this compound or sensitive samples, consider flushing the storage vials with an inert gas like nitrogen or argon to displace oxygen.

  • pH Control: If samples are in a liquid matrix, ensure the pH is maintained in a slightly acidic to neutral range.

Q4: Are there any chemical stabilizers I can add to my samples to protect this compound?

A4: Yes, the addition of certain chemical stabilizers can help minimize this compound degradation:

  • Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are commonly used antioxidants that can protect flavonoids from oxidative degradation.[2][3] The synergistic effects of ascorbic acid with other antioxidants like vitamin E have also been noted for stabilizing similar compounds.

  • Chelating Agents: Metal ions can catalyze the degradation of flavonoids. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.

  • Protective Agents: For the structurally similar flavonoid quercetin, coexisting proteins like casein and soybean protein have been shown to provide a stabilizing effect.[1]

Troubleshooting Guides

Issue 1: Low recovery of this compound from plant extracts.
Possible Cause Troubleshooting Step
Enzymatic Degradation Immediately freeze-dry or flash-freeze fresh plant material after harvesting to inactivate enzymes.
Thermal Degradation during Extraction Use extraction methods that minimize heat exposure, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with optimized, shorter extraction times and lower power settings.[4][5] Avoid prolonged heating during solvent evaporation by using a rotary evaporator at a low temperature.
Inappropriate Solvent pH Use a slightly acidic extraction solvent (e.g., methanol with 0.1% formic acid) to improve stability.
Oxidative Degradation Add an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.
Issue 2: this compound degradation in processed samples (e.g., cell lysates, plasma).
Possible Cause Troubleshooting Step
Suboptimal pH of Buffer Ensure the pH of buffers used for sample processing is between 6 and 7. Alkaline conditions should be avoided.
Presence of Oxidizing Agents Work quickly and keep samples on ice to minimize oxidative stress. Consider adding antioxidants to your lysis or extraction buffers.
Light Exposure Perform sample preparation steps under dim light or use amber-colored tubes.
Repeated Freeze-Thaw Cycles Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade the analyte.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of this compound Diglucoside from Flaxseed Cakes

This protocol is adapted from a validated method for the extraction of this compound diglucoside (HDG).[4][5]

  • Sample Preparation: Grind dried flaxseed cakes to a fine powder.

  • Extraction Solvent: Prepare a solution of 0.1 M NaOH in 70% (v/v) aqueous methanol.

  • Microwave Extraction:

    • Place 500 mg of the powdered sample into a microwave extraction vessel.

    • Add 10 mL of the extraction solvent.

    • Set the microwave parameters to 150 W power for an irradiation time of 6 minutes.

  • Sample Clarification: After extraction, centrifuge the sample at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Sample Preparation for this compound Analysis in Cell Culture

This is a general protocol for the extraction of flavonoids from adherent cell cultures.

  • Cell Lysis:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to the culture dish.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

Protocol 3: Sample Preparation for this compound Analysis in Plasma

This protocol is based on a validated method for quercetin in rat plasma and can be adapted for this compound.[6]

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the HPLC mobile phase, vortex, and inject into the HPLC system.

Quantitative Data Summary

Table 1: Degradation Rate Constants (k) of Quercetin (a this compound Analogue) at Different Temperatures and pH.

Disclaimer: The following data is for quercetin, a flavonoid with a very similar structure to this compound. This data can be used as a proxy to estimate the stability of this compound under different conditions.

Temperature (°C)pHRate Constant (k) (h⁻¹)
376.00.0083
377.50.375
507.0 (estimated)0.245
657.0 (estimated)1.42

Data adapted from a study on quercetin degradation kinetics.[1]

Signaling Pathway and Workflow Diagrams

Herbacetin_Degradation_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Factors Start Sample Collection Extraction Extraction Start->Extraction Filtration Filtration Extraction->Filtration Analysis HPLC Analysis Filtration->Analysis Temp High Temperature Temp->Extraction degrades Light Light Exposure Light->Extraction degrades pH Alkaline pH pH->Extraction degrades Oxygen Oxygen Oxygen->Extraction degrades JNK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK NFkB NF-κB JNK->NFkB activates IkB IκB IKK->IkB inhibits IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response (e.g., NO, TNF-α, IL-1β) Nucleus->Inflammation promotes transcription of This compound This compound This compound->JNK inhibits This compound->NFkB inhibits PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits This compound This compound This compound->Akt inhibits phosphorylation Nrf2_HO1_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription of AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse This compound This compound This compound->Keap1 inhibits

References

Identifying and reducing off-target effects of Herbacetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Herbacetin. The information is designed to help identify and reduce potential off-target effects.

Frequently Asked Questions (FAQs)

1. What are the primary known targets of this compound?

This compound is a flavonoid that has been identified as an inhibitor of several protein kinases and other enzymes. Its primary known targets include:

  • Ornithine Decarboxylase (ODC) : this compound acts as an allosteric inhibitor of ODC, a key enzyme in polyamine biosynthesis.[1]

  • Serum/glucocorticoid-regulated kinase 1 (SGK1) : It has been identified as a novel inhibitor of SGK1.[2][3][4][5]

  • AKT1 and AKT2 : this compound directly binds to and suppresses the activity of AKT1 and AKT2 kinases.[6][7][8][9]

  • c-Met : It has been shown to inhibit hepatocyte growth factor (HGF)-induced c-Met phosphorylation.

2. What are the known signaling pathways modulated by this compound?

This compound has been reported to modulate several key signaling pathways, including:

  • PI3K/Akt Signaling Pathway : By inhibiting AKT, this compound can suppress this critical cell survival and proliferation pathway.[6][10][11]

  • SGK1/NF-κB Signaling Pathway : this compound can reduce pro-inflammatory cytokine levels by inhibiting this pathway.[12]

  • EGFR-ERK/AKT Signaling Pathway : It has been shown to suppress angiogenesis in malignant melanoma through the blockade of this pathway.[1]

  • JNK/NF-κB Signaling Pathway : this compound exerts anti-inflammatory effects by suppressing this pathway.

  • Nrf2/HO-1 Signaling Pathway : It can attenuate oxidative stress by activating this pathway.[13]

3. What are the potential off-target effects of this compound?

As a flavonoid, this compound has the potential to interact with multiple targets. While specific off-target kinase panel data for this compound is not widely published, flavonoids, in general, are known to be promiscuous binders. For example, the structurally related flavonoid Quercetin has been shown to inhibit a large panel of kinases.[14] Potential off-target effects could lead to unexpected phenotypic outcomes in experiments.

4. How can I identify potential off-target effects of this compound in my experiments?

A multi-pronged approach is recommended to identify off-target effects:

  • Computational Prediction : Utilize in silico tools to predict potential off-target binding sites based on the structure of this compound.[15][16]

  • Kinase Profiling : Screen this compound against a broad panel of kinases to identify potential off-target interactions.[17][18] Several commercial services offer kinase profiling assays.

  • Cellular Thermal Shift Assay (CETSA) : This method can be used to validate target engagement in a cellular context and can help distinguish on-target from off-target effects.[1][19][20][21][22]

  • Phenotypic Analysis : Compare the observed phenotype with the known effects of inhibiting the primary target. Discrepancies may suggest the involvement of off-target effects.

  • Rescue Experiments : If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target protein.

5. How can I reduce the off-target effects of this compound?

Strategies to minimize off-target effects include:

  • Use the Lowest Effective Concentration : Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Structural Modification : If resources permit, medicinal chemistry efforts can be employed to synthesize derivatives of this compound with improved selectivity.

  • Use of Orthogonal Approaches : Confirm findings using alternative methods to modulate the target of interest, such as RNAi or CRISPR-based approaches, to ensure the observed phenotype is not due to an off-target effect of this compound.[23]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results 1. Variability in this compound stock solution. 2. Cell line instability or passage number. 3. Unidentified off-target effects.1. Prepare fresh stock solutions of this compound regularly and store them appropriately. 2. Use cells within a consistent and low passage number range. 3. Perform kinase profiling or CETSA to identify potential off-targets.
Observed phenotype does not match the expected outcome of inhibiting the primary target This compound is likely hitting one or more off-targets that are contributing to the observed phenotype.1. Consult the literature for other known inhibitors of your primary target and see if they replicate the phenotype. 2. Use computational tools to predict potential off-targets and validate them experimentally. 3. Employ a rescue experiment by overexpressing the primary target to see if the phenotype is reversed.
High cellular toxicity at concentrations required for target inhibition 1. The on-target effect is inherently toxic to the cells. 2. Toxicity is due to off-target effects.1. Confirm that inhibition of the target by other means (e.g., siRNA) also causes toxicity. 2. Attempt to identify and validate off-targets. Consider if any identified off-targets are known to induce cytotoxicity.
Difficulty validating target engagement in cells 1. Poor cell permeability of this compound. 2. Rapid metabolism of this compound in cells. 3. The antibody for the downstream target is not working effectively in the chosen application (e.g., Western blot).1. Perform a Cellular Thermal Shift Assay (CETSA) to directly measure target engagement in intact cells. 2. Measure the intracellular concentration of this compound over time using techniques like LC-MS. 3. Validate the antibody with appropriate positive and negative controls.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
SGK1Mass spectrometry-based kinase inhibitory assay752.1 nM[2][3][4][5]
ODCCO2 release from L-[1-C¹⁴] ornithine~0.50 µM[24]
AKT1In vitro kinase assaySignificant inhibition observed[6]
AKT2In vitro kinase assaySignificant inhibition observed[6]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer in a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target protein in a cellular environment.

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the desired concentration of this compound or DMSO (vehicle control) and incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[20]

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[20]

  • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[20]

  • Collect the supernatant (soluble fraction) and analyze the protein concentration.

  • Analyze the presence of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a target-specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NF-κB/AP-1 Reporter Assay

This protocol is used to measure the effect of this compound on the transcriptional activity of NF-κB and AP-1.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Reporter plasmid containing NF-κB or AP-1 response elements upstream of a luciferase or fluorescent protein gene.

  • Control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • This compound.

  • Inducer of NF-κB or AP-1 activity (e.g., TNF-α, PMA).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the NF-κB or AP-1 reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate inducer (e.g., TNF-α for NF-κB, PMA for AP-1) for a specified time (e.g., 6-8 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the reporter luciferase activity to the control luciferase activity.

  • Determine the effect of this compound on NF-κB or AP-1 transcriptional activity.

Visualizations

Herbacetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT IκB IκB AKT->IκB | SGK1 SGK1 NFκB_IκB NF-κB/IκB SGK1->NFκB_IκB | AP1 AP-1 ERK->AP1 JNK JNK JNK->AP1 IκB->NFκB_IκB NFκB NF-κB NFκB_IκB->NFκB Gene_Expression Gene Expression (Inflammation, Proliferation, Angiogenesis) NFκB->Gene_Expression AP1->Gene_Expression This compound This compound This compound->AKT This compound->SGK1 This compound->JNK

Caption: this compound's impact on key signaling pathways.

Off_Target_ID_Workflow Start Start: Unexpected Phenotype or Proactive Screening Computational Computational Prediction (e.g., Target prediction tools) Start->Computational Experimental Experimental Screening (e.g., Kinase Panel) Start->Experimental Validation Hit Validation Computational->Validation Experimental->Validation CETSA Cellular Thermal Shift Assay (CETSA) Validation->CETSA Orthogonal Orthogonal Approaches (siRNA, CRISPR) Validation->Orthogonal Confirmation Confirmation of Off-Target CETSA->Confirmation Orthogonal->Confirmation

Caption: Workflow for identifying off-target effects.

References

Technical Support Center: Large-Scale Synthesis of Herbacetin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Herbacetin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: Large-scale production of this compound primarily relies on two approaches:

  • Extraction from Natural Sources: The most common method involves extraction from plants rich in this compound or its glycosides, such as those from the Rhodiola L. genus.[1] This process typically includes acid hydrolysis to cleave glycosidic bonds, followed by multi-step chromatographic purification.[1] Microwave-Assisted Extraction (MAE) is a modern, more efficient alternative to conventional methods for extracting this compound glycosides.[2][3]

  • Chemical Synthesis: This approach builds the flavonoid backbone from smaller precursor molecules. While offering greater control and potentially higher purity, chemical synthesis is often complex and may require the use of protecting groups to manage the reactivity of multiple hydroxyl groups, adding steps and material costs.[4][5]

Q2: What are the main challenges encountered in scaling up this compound production?

A2: Key challenges include:

  • Low Yields: Plant extraction often results in low yields of the target compound relative to the biomass processed.[6][7]

  • Complex Purification: Crude extracts contain numerous related flavonoids and other metabolites, making the isolation of high-purity this compound difficult and requiring multiple chromatographic steps.[1][6] Dead adsorption and tailing on silica gel columns can further lower recovery rates.[1]

  • Process Optimization: Achieving a reproducible and economically viable process requires careful optimization of numerous variables, including solvent choice, temperature, reaction times, and purification media.[8][9][10]

  • Chemical Stability: Flavonoids can be sensitive to heat, light, and pH changes during processing and storage, potentially leading to degradation.[11][12]

Q3: What kind of yield and purity can be expected from extraction-based methods?

A3: A patented method involving extraction from Rhodiola L., followed by hydrolysis and a two-step chromatography process, can produce this compound at gram to kilogram scales with a purity ranging from 90.0% to 99.9%.[1] In one example, an extract containing 11.38% this compound was obtained after initial extraction and hydrolysis steps.[1] For comparison, Microwave-Assisted Extraction of this compound diglucoside from flaxseed cakes achieved a maximum concentration of 5.76 mg/g of dry weight.[2][3]

Troubleshooting Guide

Problem 1: Low Yield During Extraction and Hydrolysis
Possible CauseSuggested Solution
Inefficient Extraction Solvent The choice of solvent is critical. For this compound and its glycosides from Rhodiola, 70%-90% ethanol or methanol solutions are effective.[1][13] Ensure the solvent-to-solid ratio is optimized; a 1:5 drug-to-solvent ratio has been used effectively.[13]
Incomplete Acid Hydrolysis Hydrolysis conditions (acid type, concentration, time, temperature) must be sufficient to cleave the glycoside without degrading the aglycone. A two-phase acid hydrolysis using 1% sulfuric acid with heating reflux for 12 hours has been shown to be effective.[1]
Suboptimal Extraction Technique Conventional methods like maceration can be slow.[13] Consider more advanced techniques like Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and improve yield.[2][3] An optimized MAE protocol for a related compound used a 6-minute extraction time at 150 W.[2][3]
Problem 2: Inefficient Purification and Product Loss
Possible CauseSuggested Solution
Poor Chromatographic Separation Standard silica gel chromatography can lead to high dead adsorption and severe tailing for flavonoids like this compound, resulting in low recovery.[1]
Ineffective Column Material Polyamide column chromatography is highly effective for purifying flavonoids, offering better adsorption, separation, and recovery compared to silica gel.[1] It is also economical and easily regenerated for industrial use.[1] For final polishing, reverse-phase silica gel chromatography is recommended to achieve high purity.[1]
Co-elution of Impurities If impurities persist, optimize the mobile phase gradient. For reverse-phase HPLC, a gradient of acidified water and acetonitrile or methanol is common for separating flavonoids.[13]
Problem 3: Challenges in Final Crystallization and Isolation
Possible CauseSuggested Solution
Poor Crystal Formation The choice of recrystallization solvent is crucial for obtaining a high-purity crystalline product.[14] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures to maximize yield.[15][16] A methanol solution has been successfully used for the recrystallization of this compound.[1]
Incorrect Polymorph or Amorphous Solid Crystallization kinetics, including cooling rate and supersaturation level, influence the resulting crystal form (polymorph) and habit.[17][18] Slow cooling generally favors the formation of more stable, well-defined crystals.[17]
Product Instability This compound, like other flavonoids, can degrade if exposed to harsh conditions.[11] Ensure storage conditions are appropriate, typically at -20°C for the pure powder, to maintain stability.[19] Avoid high temperatures and direct light during the final drying and storage steps.[20]
Problem 4: Side Reactions in a Total Chemical Synthesis Route
Possible CauseSuggested Solution
Unwanted Reactions at Hydroxyl Groups This compound has multiple phenolic hydroxyl groups with similar reactivity, which can lead to non-selective reactions (e.g., alkylation, acylation) at undesired positions.
Lack of Selective Protection Employ an orthogonal protecting group strategy.[4][21][22] This involves masking the more reactive hydroxyl groups with different protecting groups that can be removed selectively under different conditions (e.g., acid-labile vs. base-labile groups), allowing for controlled modification at the desired site.[5][22]
Harsh Deprotection Conditions The conditions used to remove protecting groups may degrade the flavonoid core. Choose protecting groups that can be removed under mild conditions compatible with the this compound structure.[21][22]

Data Summary

Table 1: Comparison of this compound Extraction & Purification Methods

ParameterMethod 1: Conventional Extraction from Rhodiola L.[1]Method 2: Microwave-Assisted Extraction (MAE) of Glycoside[2][3]
Raw Material Medical Rhodiola L.Flax (Linum usitatissimum L.) Seed Cakes
Key Steps Extraction, Acid Hydrolysis, Polyamide Chromatography, Reverse-Phase Chromatography, RecrystallizationMicrowave Extraction in Alkaline Methanol
Extraction Solvent 70-90% Ethanol or Methanol0.1 M NaOH in 70% (v/v) aqueous methanol
Extraction Time Not specified (likely hours)6 minutes
Yield/Concentration Gram to Kilogram scale achievable5.76 mg/g of dry weight (for this compound diglucoside)
Final Purity 90.0% - 99.9%Not specified for isolated this compound

Key Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Rhodiola L.

(Based on the process described in patent US10435384B2[1])

  • Extraction: Pulverize dried Rhodiola L. plant material. Extract the powder with a 70% ethanol-aqueous solution using a suitable method (e.g., heating reflux, percolation). Condense the resulting solution under reduced pressure to obtain a crude extract.

  • Leaching & Hydrolysis: Leach the extract with petroleum ether to remove non-polar compounds. To the remaining aqueous layer, add an equal volume of 1% sulfuric acid and 2x volume of ethyl acetate. Heat the two-phase mixture to reflux for 12 hours to perform acid hydrolysis.

  • Post-Hydrolysis Extraction: After cooling, separate the layers and extract the aqueous layer three times with a 1:1 (v/v) mixture of petroleum ether-ethyl acetate. Combine the organic layers and concentrate under reduced pressure to obtain the this compound-rich extract.

  • Polyamide Chromatography (Crude Purification): Dissolve the extract in a suitable solvent and load it onto a polyamide column. Elute with a stepwise gradient of ethanol-water. Collect the fractions containing this compound and concentrate them to dryness to yield crude this compound.

  • Reverse-Phase Chromatography (Final Purification): Dissolve the crude product and purify it using a reverse-phase silica-gel column.

  • Recrystallization: Collect the pure fractions, concentrate to dryness, and recrystallize the solid from a methanol solution to obtain the final high-purity this compound product.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Purification RawMaterial Rhodiola L. Plant Material Extraction Solvent Extraction (70% EtOH) RawMaterial->Extraction Hydrolysis Two-Phase Acid Hydrolysis (H2SO4) Extraction->Hydrolysis CrudeExtract Crude this compound Extract Hydrolysis->CrudeExtract Polyamide Polyamide Column Chromatography CrudeExtract->Polyamide ReversePhase Reverse-Phase Silica Chromatography Polyamide->ReversePhase Crystallization Recrystallization (Methanol) ReversePhase->Crystallization Purethis compound High-Purity this compound (>98%) Crystallization->Purethis compound G Start Low Yield or Purity Identified CheckExtraction Evaluate Extraction & Hydrolysis Start->CheckExtraction CheckPurification Evaluate Purification Steps Start->CheckPurification Solvent Is solvent optimal? (e.g., 70-90% EtOH) CheckExtraction->Solvent Check 1 Hydrolysis Is hydrolysis complete? (Time, Temp, Acid Conc.) CheckExtraction->Hydrolysis Check 2 ColumnChoice Using Polyamide for crude purification? CheckPurification->ColumnChoice Check 3 FinalPurity Isolating with Reverse Phase? CheckPurification->FinalPurity Check 4 OptimizeSolvent Action: Optimize Solvent System Solvent->OptimizeSolvent No OptimizeHydrolysis Action: Adjust Hydrolysis Conditions Hydrolysis->OptimizeHydrolysis No SwitchColumn Action: Switch from Silica to Polyamide Column ColumnChoice->SwitchColumn No ImplementRP Action: Add Reverse Phase Polishing Step FinalPurity->ImplementRP No G FlavonoidCore This compound Precursor (Multiple -OH groups) Protection Step 1: Selective Protection (Mask reactive -OH) FlavonoidCore->Protection ProtectedIntermediate Protected Intermediate Protection->ProtectedIntermediate Reaction Step 2: Chemical Transformation (e.g., Alkylation at target -OH) ProtectedIntermediate->Reaction ModifiedIntermediate Modified Protected Intermediate Reaction->ModifiedIntermediate Deprotection Step 3: Deprotection (Remove protecting groups) ModifiedIntermediate->Deprotection FinalProduct Final Modified this compound Derivative Deprotection->FinalProduct

References

Technical Support Center: Improving the Reproducibility of Herbacetin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving Herbacetin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Question 1: My cell viability results with this compound using an MTT assay are inconsistent and show high background. What could be the cause?

Answer: This is a common issue when working with flavonoids like this compound. The MTT assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases. However, flavonoids, due to their antioxidant properties, can directly reduce the MTT reagent in the absence of cells, leading to false-positive results and high background.[1][2]

Troubleshooting Steps:

  • Run a cell-free control: Always include a control well with your complete cell culture medium and this compound at the highest concentration used in your experiment, but without cells. This will allow you to quantify the direct reduction of MTT by this compound.

  • Subtract background absorbance: Subtract the absorbance value of the cell-free control from the values of your experimental wells.

  • Consider alternative assays: If the background is too high for reliable correction, consider using an alternative viability assay that is less susceptible to interference from reducing compounds. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a recommended alternative.[2]

  • Optimize MTT concentration and incubation time: Reducing the MTT concentration or the incubation time may help to minimize the direct reduction by this compound while still allowing for sufficient signal from the cells.[1]

Question 2: I'm observing poor solubility of this compound in my cell culture medium, leading to precipitation. How can I improve its solubility and stability?

Answer: this compound, like many flavonoids, has limited aqueous solubility. Proper dissolution and storage are critical for reproducible results.

Troubleshooting Steps:

  • Use an appropriate solvent for stock solutions: Dissolve this compound in a small amount of an organic solvent like DMSO before diluting it in your cell culture medium.[3] Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

  • Prepare fresh dilutions: It is best to prepare fresh dilutions of this compound in the culture medium for each experiment from a concentrated stock solution.

  • Check for precipitation: Before adding the this compound-containing medium to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, consider preparing a new dilution.

  • Assess stability: The stability of this compound in your specific cell culture medium can be assessed over the time course of your experiment. This can be done by incubating this compound in the medium, taking samples at different time points, and analyzing the concentration using HPLC.[4]

Question 3: My Western blot results for NF-κB activation after this compound treatment are not showing the expected changes. What are some potential reasons?

Answer: Several factors can affect the outcome of a Western blot experiment for NF-κB activation.

Troubleshooting Steps:

  • Optimize this compound treatment time and concentration: The effect of this compound on NF-κB activation is likely time and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired effect.

  • Ensure efficient cell lysis and protein extraction: Use a lysis buffer that is appropriate for extracting nuclear and cytoplasmic proteins to be able to analyze the translocation of NF-κB subunits.

  • Verify antibody performance: Ensure that your primary antibodies for total and phosphorylated NF-κB subunits are validated for Western blotting and are used at the recommended dilution.

  • Include appropriate controls:

    • Positive control: Use a known activator of the NF-κB pathway (e.g., LPS or TNF-α) to confirm that your experimental system is responsive.[5][6]

    • Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.

  • Check for protein loading: Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.

Frequently Asked Questions (FAQs)

Q1: What are the main signaling pathways affected by this compound?

A1: this compound has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory and anti-cancer properties. These include:

  • NF-κB Signaling Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation.[7][8]

  • JNK Signaling Pathway: It can inhibit the JNK pathway, which is involved in inflammatory responses.

  • Akt Signaling Pathway: this compound can inhibit the phosphorylation of Akt, a crucial protein in cell survival and proliferation pathways.

  • SGK1/NF-κB Signaling Pathway: Recent studies have shown that this compound can inhibit asthma development by blocking this pathway.[7][8]

  • Nrf2/HO-1 Signaling Pathway: this compound can activate this pathway, which is involved in the antioxidant response.

Q2: What is a typical concentration range for using this compound in cell culture experiments?

A2: The effective concentration of this compound can vary depending on the cell line and the specific biological effect being investigated. Based on published studies, a common concentration range to start with is 5-100 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C to maintain stability.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DLD1Colon Cancer~10[9]
HT29Colon Cancer~20[9]
HCT116Colon Cancer>50[9]
AGSGastric Cancer10[10]
KYSE-30Esophageal Cancer200[10]
HT-29Colon Cancer2030[10]
MCF-7Breast Cancer73[11]
MDA-MB-231Breast Cancer85[11]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-free control (medium with the highest this compound concentration but no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the cell-free control from all other readings. Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of NF-κB Activation
  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat the cells with this compound and/or an NF-κB activator (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB subunits (e.g., p65) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

HPLC Analysis of this compound Purity and Stability

This is a general method and may require optimization for your specific HPLC system and column.

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Purity: Dissolve a known amount of your this compound sample in the mobile phase.

    • Stability: Incubate this compound in your cell culture medium at 37°C. At different time points, take an aliquot and precipitate the proteins (e.g., with acetonitrile). Centrifuge and collect the supernatant.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or acetic acid is commonly used.[13]

    • Flow Rate: 1.0 mL/min.[12][13]

    • Detection: UV detector at a wavelength of around 370 nm.[12]

  • Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak based on the retention time of the standard.

  • Quantification: Calculate the purity or concentration of this compound in your samples by comparing the peak area with the calibration curve.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.[6][14]

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the amount of NO produced using the Griess reagent system according to the manufacturer's instructions.[14][15]

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.[6]

  • Cell Viability: After collecting the supernatant, assess the viability of the cells in each well using an appropriate assay (e.g., SRB assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Visualizations

Herbacetin_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound JNK JNK This compound->JNK IKK IKK This compound->IKK Akt Akt This compound->Akt SGK1 SGK1 This compound->SGK1 TLR4->JNK TLR4->IKK p_JNK p-JNK JNK->p_JNK p_IKK p-IKK IKK->p_IKK p_IkB p-IκBα p_IKK->p_IkB phosphorylates NFkB NF-κB (p65/p50) p_IKK->NFkB IkB IκBα IkB->NFkB inhibits p_IkB->IkB degradation p_NFkB p-NF-κB (p65/p50) NFkB->p_NFkB Nucleus Nucleus p_NFkB->Nucleus Inflammation Inflammatory Response (NO, TNF-α, IL-6) Nucleus->Inflammation p_Akt p-Akt Akt->p_Akt CellSurvival Cell Survival & Proliferation p_Akt->CellSurvival SGK1->NFkB

Caption: Key signaling pathways modulated by this compound.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/NC) sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation (e.g., p-p65, p65, β-actin) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Detection (ECL) secondary->detect analysis Image Acquisition & Densitometry detect->analysis end End: Data Interpretation analysis->end

Caption: General workflow for Western blot analysis.

Troubleshooting_Logic problem Inconsistent Results check_solubility Check this compound Solubility & Stability problem->check_solubility check_assay Review Assay Principle (e.g., MTT interference) problem->check_assay check_controls Verify Controls (Positive, Negative, Vehicle) problem->check_controls solubility_issue Precipitation or Degradation? check_solubility->solubility_issue assay_issue Potential for Direct Compound Interference? check_assay->assay_issue controls_issue Controls Not Behaving as Expected? check_controls->controls_issue solubility_issue->check_assay No solution_solubility Prepare Fresh Stock, Use Co-solvent (DMSO), Filter Sterilize solubility_issue->solution_solubility Yes assay_issue->check_controls No solution_assay Run Cell-Free Controls, Switch to Alternative Assay (e.g., SRB) assay_issue->solution_assay Yes solution_controls Optimize Reagent Concentrations & Incubation Times controls_issue->solution_controls Yes

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Herbacetin Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for herbacetin quantification in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound quantification in biological samples?

A1: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is currently the most widely accepted and sensitive method for the quantification of this compound and other flavonoids in biological matrices.[1][2][3] It offers high selectivity and sensitivity, which is crucial when dealing with complex matrices like plasma, urine, and tissue homogenates.[1][2][3]

Q2: What are the main challenges in developing a robust method for this compound quantification?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4]

  • Low Bioavailability: this compound generally exhibits low oral bioavailability, resulting in low concentrations in systemic circulation, which demands highly sensitive analytical methods.[5]

  • Metabolism: this compound undergoes extensive metabolism, primarily through glucuronidation, requiring methods that can either quantify the parent compound after enzymatic hydrolysis or measure the metabolites directly.[5]

  • Stability: Flavonoids can be susceptible to degradation during sample collection, processing, and storage.[6][7][8]

Q3: How can I minimize matrix effects in my assay?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Utilize robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9][10]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects and variations in extraction recovery and instrument response. If a stable isotope-labeled IS is unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

  • Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.

Q4: What are the critical parameters to evaluate during method validation for this compound quantification?

A4: According to regulatory guidelines, the key validation parameters include selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the UPLC-MS/MS analysis of this compound.

Problem Potential Cause(s) Troubleshooting Step(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase.[13] 4. Column void.1. Flush the column with a strong solvent or replace the column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Dissolve the sample in a solvent similar in composition and strength to the initial mobile phase.[13] 4. Check for voids at the column inlet; if present, the column may need to be replaced.
High Baseline Noise or Drift 1. Contaminated mobile phase or solvents.[14] 2. Air bubbles in the system.[15][16] 3. Detector instability or dirty flow cell.[14][16] 4. Leaks in the system.[14]1. Use high-purity solvents and freshly prepare the mobile phase. Filter and degas the mobile phase.[14][15] 2. Purge the pump and detector to remove air bubbles.[16] 3. Clean the MS source and flow cell according to the manufacturer's instructions. 4. Inspect all fittings and connections for leaks.[14]
Low Sensitivity / Poor Signal Intensity 1. Suboptimal MS source parameters (e.g., temperature, gas flows, voltages). 2. Inefficient ionization of this compound. 3. Ion suppression due to matrix effects.[4] 4. Degradation of the analyte.1. Optimize MS parameters using a this compound standard solution. 2. Adjust the mobile phase pH or add modifiers (e.g., formic acid for positive mode, ammonia for negative mode) to enhance ionization. 3. Improve sample clean-up or chromatographic separation to mitigate matrix effects. 4. Check sample stability and ensure proper storage conditions.
Inconsistent Retention Times 1. Fluctuations in pump flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column equilibration issues.1. Check the pump for leaks and ensure proper functioning of check valves.[15] 2. Ensure accurate and consistent preparation of the mobile phase. 3. Use a column oven to maintain a stable temperature. 4. Ensure the column is adequately equilibrated before each injection.
High Backpressure 1. Blockage in the system (e.g., clogged frit, filter, or column).[13] 2. Particulate matter from the sample. 3. Kinked tubing.1. Systematically check for blockages by disconnecting components, starting from the detector and moving backward. Replace any clogged frits or filters.[13] 2. Ensure samples are adequately filtered or centrifuged before injection. 3. Inspect all tubing for kinks or blockages.[16]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of flavonoids, including this compound and structurally similar compounds, in biological matrices.

Table 1: Pharmacokinetic Parameters of this compound in Rats [5]

ParameterValue
Clearance (CL)16.4 ± 1.92 mL/kg/min
Half-life (t1/2)11.9 ± 2.7 min
Bioavailability (F)1.32%

Table 2: Typical UPLC-MS/MS Method Validation Parameters for Flavonoid Quantification

ParameterTypical Range/ValueReference(s)
Linearity (r²)> 0.99[17][18][19]
LLOQ0.08 - 5 ng/mL[2]
Accuracy85 - 115% (±20% at LLOQ)[1][20]
Precision (%RSD)< 15% (< 20% at LLOQ)[1][20]
Extraction Recovery> 70%[19][20]
Matrix Effect85 - 115%[20]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of this compound in rat plasma using UPLC-MS/MS. This protocol is based on established methods for similar flavonoids and should be optimized and validated for specific laboratory conditions.

Sample Preparation (Protein Precipitation)[20]
  • Thaw frozen rat plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid like kaempferol at a suitable concentration).

  • Add 600 µL of acetonitrile (or methanol) containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions (Adapted from methods for similar flavonoids[1][20])
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B (linear gradient)

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B (linear gradient)

    • 3.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for flavonoids.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by infusing a standard solution.

    • Internal Standard (e.g., Kaempferol): m/z 285.0 → 151.0.

  • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow, cone gas flow).

Visualizations

Signaling Pathway

Recent studies suggest that this compound exerts its anti-inflammatory effects by modulating specific signaling pathways. One such pathway is the inhibition of the SGK1/NF-κB signaling cascade.

Herbacetin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) SGK1 SGK1 Inflammatory_Stimuli->SGK1 Activates IKK IKK Complex SGK1->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates to Nucleus NFkB_p65_p50_IkB NF-κB (p65/p50) IκB NFkB_p65_p50_IkB->NFkB_p65_p50 Releases Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) This compound This compound This compound->SGK1 Inhibits Gene_Transcription Gene Transcription NFkB_p65_p50_nucleus->Gene_Transcription Initiates Gene_Transcription->Proinflammatory_Cytokines Leads to Production of

Caption: this compound inhibits the SGK1/NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.

Herbacetin_Quantification_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, Tissue) Sample_Preparation 2. Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Preparation UPLC_Separation 3. UPLC Separation (Reversed-Phase C18 Column) Sample_Preparation->UPLC_Separation MS_Detection 4. MS/MS Detection (ESI, MRM Mode) UPLC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification using Calibration Curve) MS_Detection->Data_Analysis Method_Validation Method Validation (Accuracy, Precision, Stability, etc.) Data_Analysis->Method_Validation Method_Validation->Sample_Preparation

References

Validation & Comparative

A Comparative Analysis of Herbacetin and Kaempferol as c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in numerous cellular processes including proliferation, motility, and invasion, has emerged as a critical target in cancer therapy. Dysregulation of the c-Met signaling pathway is a key driver in the progression and metastasis of various malignancies. This guide provides a detailed comparative analysis of two natural flavonoids, Herbacetin and Kaempferol, as potential inhibitors of c-Met, supported by experimental data to aid in drug discovery and development efforts.

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of this compound and Kaempferol against c-Met has been evaluated in various studies. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundAssay TypeCell Line/SystemIC50 ValueReference
This compound c-Met Tyrosine KinaseIn vitro kinase assay15 µM[1]
Kaempferol Cell Growth InhibitionLNCaP (Prostate Cancer)28.8 ± 1.5 µM[2]
Cell Growth InhibitionPC-3 (Prostate Cancer)58.3 ± 3.5 µM[2]

Mechanism of Action and Pathway Inhibition

Both this compound and Kaempferol have been shown to interfere with the c-Met signaling pathway, albeit with potentially different specificities and potencies.

This compound has been identified as a direct inhibitor of c-Met tyrosine kinase activity.[3] Studies have demonstrated that this compound can suppress hepatocyte growth factor (HGF)-induced phosphorylation of c-Met, a critical step in the activation of the signaling cascade.[1][3] This direct inhibition prevents the downstream activation of key signaling molecules such as Akt.[3] A comparative study with structurally similar flavonols, including Kaempferol, revealed that only this compound was capable of inhibiting the HGF-induced phosphorylation of c-Met in MDA-MB-231 human breast cancer cells.[1][3]

Kaempferol has also been shown to exert inhibitory effects on the c-Met signaling pathway, although its mechanism may be less direct compared to this compound. Research indicates that Kaempferol can downregulate the c-Met/p38 signaling pathway and inhibit the PI3K/AKT/mTOR signaling cascade, which are downstream of c-Met activation.[4][5] Furthermore, Kaempferol has been observed to inhibit the migration of cancer cells by blocking c-Met and AKT signaling pathways.[6]

Signaling Pathway Visualization

The following diagram illustrates the c-Met signaling pathway and the points of intervention for this compound and Kaempferol.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation PI3K PI3K P_cMet->PI3K p38 p38 MAPK P_cMet->p38 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation p38->Proliferation mTOR->Proliferation This compound This compound This compound->P_cMet Inhibits Kaempferol Kaempferol Kaempferol->PI3K Inhibits Kaempferol->p38 Inhibits

Caption: c-Met signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the c-Met inhibitory activity of this compound and Kaempferol.

c-Met Kinase Assay (In vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase domain.

  • Reagents and Materials: Recombinant human c-Met kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds (this compound, Kaempferol), and a detection reagent (e.g., Kinase-Glo®).

  • Procedure: a. The c-Met enzyme, substrate, and test compound are pre-incubated in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).[7] d. The reaction is stopped, and the amount of ATP remaining is quantified using a luminescent detection reagent. e. The luminescence signal is inversely proportional to the kinase activity. f. IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of c-Met within a cellular context.

  • Cell Culture: A suitable cancer cell line with c-Met expression (e.g., MDA-MB-231, SNU-5) is cultured to an appropriate confluency.[3][8]

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).[8]

  • Stimulation: Cells are then stimulated with HGF to induce c-Met phosphorylation.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Detection:

    • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.[8]

    • ELISA: An enzyme-linked immunosorbent assay (ELISA) can be used for a more quantitative measurement of p-c-Met levels.[8]

  • Analysis: The ratio of p-c-Met to total c-Met is determined to assess the level of inhibition.

Comparative Experimental Workflow

The following diagram outlines a logical workflow for the comparative evaluation of potential c-Met inhibitors.

Experimental_Workflow cluster_screening Initial Screening cluster_functional Functional Assays cluster_in_vivo In vivo Validation in_vitro_kinase In vitro c-Met Kinase Assay cell_based_phos Cell-Based Phosphorylation Assay in_vitro_kinase->cell_based_phos Confirm cellular activity proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) cell_based_phos->proliferation Assess functional effects migration Migration/Invasion Assay (e.g., Transwell) proliferation->migration apoptosis Apoptosis Assay (e.g., Flow Cytometry) migration->apoptosis xenograft Xenograft Tumor Model apoptosis->xenograft Validate in animal model pk_pd Pharmacokinetic/ Pharmacodynamic Studies xenograft->pk_pd Determine in vivo properties

Caption: A general workflow for evaluating c-Met inhibitors.

Conclusion

Both this compound and Kaempferol demonstrate potential as c-Met pathway inhibitors. The available data suggests that This compound acts as a more direct inhibitor of c-Met tyrosine kinase activity , as evidenced by its ability to block HGF-induced c-Met phosphorylation and a defined IC50 value in a kinase assay.[1][3] Kaempferol appears to modulate the c-Met pathway at downstream signaling nodes , affecting key molecules like PI3K and p38.[4][5]

For drug development professionals, this compound may represent a more promising lead for the development of a targeted c-Met kinase inhibitor. However, the multi-targeted nature of Kaempferol's action could also be advantageous in certain therapeutic contexts. Further head-to-head studies, including direct enzymatic assays for Kaempferol and in vivo comparative efficacy studies, are warranted to fully elucidate their therapeutic potential as c-Met inhibitors. This guide provides a foundational comparison to inform such future research endeavors.

References

A Comparative Analysis of the Antioxidant Potential of Herbacetin and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of herbacetin against other well-researched flavonoids: quercetin, kaempferol, myricetin, and luteolin. The following sections present quantitative data from established antioxidant assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways involved in their antioxidant mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of flavonoids can be quantified using various in vitro assays. This section summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activities, and Cellular Antioxidant Activity (CAA) of this compound and its counterparts. The data, presented as IC50 values (the concentration required to scavenge 50% of the radicals) and CAA values, are compiled from multiple studies. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50)

FlavonoidIC50 (µM)Reference
This compoundNot explicitly found in µM, but showed the most pronounced scavenging capacity in one study.[1]
Quercetin1.84 µg/ml (~4.16 µM)[1]
Kaempferol5.318 µg/ml (~18.57 µM)[1]
MyricetinHigher IC50 values than myricetin-3-O-galactoside[2]
Luteolin2.099 µg/ml (~7.33 µM)[1]

Table 2: ABTS Radical Scavenging Activity (IC50)

FlavonoidIC50 (µM)Reference
This compoundNot explicitly found in µM, but showed the most pronounced scavenging capacity in one study.[1]
Quercetin0.5083 µg/ml (~1.15 µM)[1]
Kaempferol0.8506 µg/ml (~2.97 µM)[1]
MyricetinHigher IC50 values than myricetin-3-O-galactoside[2]
Luteolin0.59 µg/ml (~2.06 µM)[1]

Table 3: Cellular Antioxidant Activity (CAA)

FlavonoidCAA Value (µmol of Quercetin Equivalents/100 µmol)Reference
This compoundShowed improved antioxidant activity against H2O2-induced oxidative stress in RAW 264.7 cells compared to quercetin, though a specific CAA value is not available.[1][1]
QuercetinHighest CAA value among the tested flavonoids.[3][4][3][4]
KaempferolLower CAA value than quercetin.[3][4][3][4]
MyricetinLower CAA value than quercetin and kaempferol.[3][4][3][4]
LuteolinLower CAA value than quercetin, kaempferol, and myricetin.[3][4][3][4]

Antioxidant Signaling Pathways

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Some flavonoids, like this compound, have also been shown to interact with other pathways, such as the SGK1/NF-κB pathway, to mitigate oxidative stress.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a primary mechanism through which flavonoids upregulate the cellular antioxidant defense system. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).

Nrf2_HO1_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids This compound & Other Flavonoids Flavonoids->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE HO1 HO-1 & Antioxidant Enzymes ARE->HO1 activates transcription Protection Cellular Protection HO1->Protection

Caption: Nrf2/HO-1 antioxidant signaling pathway activated by flavonoids.

SGK1/NF-κB Signaling Pathway and this compound

Recent studies have indicated that this compound can also exert its antioxidant and anti-inflammatory effects by inhibiting the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)/NF-κB signaling pathway.[5][6] Oxidative stress can activate this pathway, leading to inflammation and further cellular damage. This compound's inhibitory action on this pathway represents another important mechanism for its protective effects.

SGK1_NFkB_Pathway Oxidative_Stress Oxidative Stress SGK1 SGK1 Oxidative_Stress->SGK1 activates NFkB NF-κB SGK1->NFkB activates Inflammation Inflammation & Cellular Damage NFkB->Inflammation This compound This compound This compound->SGK1 inhibits

Caption: this compound's inhibition of the SGK1/NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Activity Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH solution in methanol Start->Prepare_DPPH Prepare_Sample Prepare flavonoid solutions (various concentrations) Start->Prepare_Sample Mix Mix DPPH solution with flavonoid solution Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in the dark (e.g., 30 min at RT) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End ABTS_Workflow Start Start Generate_ABTS Generate ABTS radical cation (ABTS + potassium persulfate) Start->Generate_ABTS Prepare_Sample Prepare flavonoid solutions (various concentrations) Start->Prepare_Sample Dilute_ABTS Dilute ABTS radical solution to a specific absorbance Generate_ABTS->Dilute_ABTS Mix Mix diluted ABTS solution with flavonoid solution Dilute_ABTS->Mix Prepare_Sample->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance (e.g., at 734 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End CAA_Workflow Start Start Seed_Cells Seed cells (e.g., HepG2) in a microplate Start->Seed_Cells Treat_Cells Treat cells with flavonoid and DCFH-DA probe Seed_Cells->Treat_Cells Wash_Cells Wash cells to remove extracellular compounds Treat_Cells->Wash_Cells Induce_Oxidative_Stress Add radical initiator (e.g., AAPH) Wash_Cells->Induce_Oxidative_Stress Measure_Fluorescence Measure fluorescence over time (kinetic read) Induce_Oxidative_Stress->Measure_Fluorescence Calculate_CAA Calculate CAA value (area under the curve) Measure_Fluorescence->Calculate_CAA End End Calculate_CAA->End

References

Herbacetin vs. Myricetin: A Comparative Guide to Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the modulatory effects of two closely related flavonols, Herbacetin and Myricetin, on key cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document summarizes experimental data, details methodologies, and visualizes complex pathways to facilitate a deeper understanding of their distinct and overlapping mechanisms of action.

Abstract

This compound and Myricetin are natural flavonoids with recognized therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties. Their efficacy is largely attributed to their ability to modulate critical signaling pathways that govern cellular processes such as growth, proliferation, apoptosis, and inflammation. While structurally similar, subtle differences in their chemical makeup lead to distinct interactions with cellular targets, resulting in varied biological outcomes. This guide elucidates these differences by comparing their effects on key signaling cascades, including the PI3K/Akt, MAPK/ERK, NF-κB, and Nrf2 pathways, supported by quantitative experimental data.

Comparative Analysis of Signaling Pathway Modulation

This compound and Myricetin exert their biological effects by influencing a range of signaling molecules. Below is a summary of their impact on major pathways.

Table 1: Quantitative Comparison of this compound and Myricetin on Key Signaling Pathways
Signaling PathwayTargetThis compound EffectQuantitative Data (this compound)Myricetin EffectQuantitative Data (Myricetin)Reference Cell Line/System
PI3K/Akt Pathway c-MetInhibitionIC50: 15 µM[1]Inhibition-MDA-MB-231 (Breast Cancer)
AktInhibitionPotent inhibitor of AKT1/2[2]InhibitionAttenuated phosphorylation at 0.25-1.0 µM[3]HUVECs
PI3K/Akt/mTOR--InhibitionDecreased p-PI3K, p-Akt, p-mTOR at 15-25 µM[3]Gastric Cancer Cells
NF-κB Pathway SGK1/NF-κBInhibition---Asthma Model
JNK/NF-κBInhibition---RAW264.7 (Macrophages)
Nrf2 Pathway Nrf2/HO-1Activation-ActivationUpregulated Nrf2, HO-1, NQO-1 at 100 mg/kg[4]Cuprizone-induced mouse model
Cell Viability Various Cancer Cells--InhibitionIC50: 114.75 µM (72h)[5]MDA-MB-231 (Breast Cancer)
--InhibitionIC50: 47.6 µM[5]HT-29 (Colon Cancer)
--InhibitionIC50: 54 µM[6]MCF-7 (Breast Cancer)

Detailed Signaling Pathway Modulation

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Both this compound and Myricetin have been shown to inhibit this pathway, albeit through potentially different primary targets.

This compound: Research indicates that this compound acts as a potent dual inhibitor of AKT1 and AKT2.[2] Furthermore, it directly inhibits the tyrosine kinase activity of c-Met, an upstream activator of the PI3K/Akt pathway, with an IC50 of 15 µM in human breast cancer MDA-MB-231 cells.[1][7] This suggests that this compound can attenuate PI3K/Akt signaling by targeting both an upstream receptor tyrosine kinase and the core kinase Akt itself.

Myricetin: Myricetin has been extensively studied for its inhibitory effects on the PI3K/Akt/mTOR cascade. In human umbilical vascular endothelial cells (HUVECs), Myricetin attenuated the phosphorylation of both PI3K and the downstream kinase PDK1 in a concentration-dependent manner (0.25, 0.5, and 1.0 µM).[3] In gastric cancer cells, treatment with 15 and 25 µM Myricetin led to a decrease in the phosphorylation of PI3K, Akt, and mTOR.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival This compound This compound This compound->RTK inhibits (IC50=15µM) This compound->Akt inhibits Myricetin Myricetin Myricetin->PI3K inhibits Myricetin->PDK1 inhibits Myricetin->Akt inhibits Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes activates This compound This compound This compound->Keap1 binds to & inhibits Myricetin Myricetin Myricetin->Nrf2 promotes nuclear translocation Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Quantification CellCulture->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 8. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 9. Data Analysis Detection->Analysis

References

Cross-Validating the Efficacy of Herbacetin Across Multiple Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of Herbacetin across various cancer cell lines. The information presented is collated from preclinical studies to support further research and development of this promising natural compound. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's mechanisms of action.

Comparative Efficacy of this compound and Other Flavonoids

This compound, a natural flavonoid, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its efficacy is often compared to other well-studied flavonoids, such as Quercetin and Kaempferol. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds across various cancer types.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Citation
Liver CancerHepG225-100[1]

Note: Data for a wider range of cancer cell lines for this compound is still emerging. The value for HepG2 is presented as a range as observed in the study.

Table 2: Comparative IC50 Values of Quercetin and Kaempferol in Various Cancer Cell Lines
Cancer TypeCell LineQuercetin IC50 (µM)Kaempferol IC50 (µM)Citation
Breast CancerMCF-717.2 - 73132[2][3]
MDA-MB-23185 - >10024.85 - 204.7[3][4]
Prostate CancerLNCaP~100-[5]
C4-255.25157.81[6]
Lung CancerA549-4.75[4]
Colon CancerHCT-116--
Caco-235-[2]
SW62020-[2]
HT-29--
Liver CancerHepG2--

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Ornithine Decarboxylase (ODC) Pathway

One of the primary mechanisms of this compound is the inhibition of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer cells and plays a crucial role in cell growth and proliferation.

ODC_Pathway This compound This compound ODC Ornithine Decarboxylase (ODC) This compound->ODC inhibits Polyamines Polyamines (e.g., Putrescine) ODC->Polyamines produces CellProliferation Cell Proliferation & Tumor Growth Polyamines->CellProliferation promotes

Caption: this compound inhibits ODC, reducing polyamine levels and subsequent cell proliferation.

PI3K/Akt Signaling Pathway

This compound has also been shown to inactivate the PI3K/Akt signaling pathway, a central regulator of cell survival and apoptosis. By inhibiting this pathway, this compound promotes programmed cell death in cancer cells.

PI3K_Akt_Pathway cluster_inhibition Inhibition by this compound This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt (Protein Kinase B) PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of anti-cancer compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (and comparator compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Line Culture Treatment This compound Treatment (Dose- & Time-dependent) CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis & IC50 Determination MTT->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Efficacy & Mechanism DataAnalysis->Conclusion

Caption: A typical workflow for evaluating this compound's in vitro anti-cancer effects.

This guide provides a foundational overview of this compound's efficacy and mechanisms of action in cancer cells. Further in-depth studies and clinical trials are necessary to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Herbacetin and Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data reveals that herbacetin, a natural flavonoid, demonstrates significant anti-inflammatory properties that are comparable in some respects to standard-of-care drugs such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This comparison guide provides a detailed analysis of the anti-inflammatory efficacy of this compound against these conventional therapies, supported by experimental data, detailed methodologies, and an examination of the underlying signaling pathways. This information is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound exhibits its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK).[1] This mechanism of action leads to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] While direct head-to-head clinical trials are lacking, preclinical in vitro and in vivo studies provide a basis for comparing the efficacy of this compound with that of established drugs like ibuprofen, diclofenac, and dexamethasone.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the available quantitative data from various preclinical studies, offering a comparative look at the anti-inflammatory potency of this compound and standard drugs. It is important to note that these results are drawn from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsReference
This compound LPS-induced NO productionRAW 264.7Dose-dependent decrease in NO[1]
LPS-induced TNF-α, IL-1β secretionRAW 264.7Significant reduction in cytokine release[1][2]
Dexamethasone LPS-induced NO productionRAW 264.7IC50 = 34.60 µg/mL[3]
LPS-induced TNF-α secretionRAW 264.7Significant suppression of TNF-α[4][5]
Ibuprofen Inhibition of Albumin Denaturation-IC50 = 69.34 µg/mL (egg albumin), 81.50 µg/mL (human albumin)[6]
COX-1 and COX-2 InhibitionHuman whole bloodS-ibuprofen IC50: 2.1 µM (COX-1), 1.6 µM (COX-2)[7]

Table 2: In Vivo Anti-inflammatory Activity

CompoundModelSpeciesDoseInhibition of Edema (%)Reference
This compound Acetic acid-induced writhingMice200 µg/kg65% inhibition of nociceptive behavior[8]
Diclofenac Carrageenan-induced paw edemaRats5 mg/kg56.17 ± 3.89[9]
Carrageenan-induced paw edemaRats20 mg/kg71.82 ± 6.53[9]
Carrageenan-induced paw edemaRats40 mg/kg53.13 (at 1hr) - 70.00 (at 18hr)[10]
Indomethacin Carrageenan-induced paw edemaRats0.66-2 mg/kgDose-dependent inhibition[5]

Mechanisms of Action: A Comparative Overview

This compound's anti-inflammatory action is primarily attributed to its ability to interfere with intracellular signaling cascades. Standard drugs, while also targeting inflammation, operate through distinct mechanisms.

This compound:

  • Inhibition of NF-κB Pathway: this compound has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This action blocks the transcription of numerous pro-inflammatory genes.[1]

  • Suppression of MAPK Pathway: this compound specifically inhibits the phosphorylation of JNK, a key component of the mitogen-activated protein kinase (MAPK) pathway, which is also involved in the inflammatory response.[1]

Standard Drugs:

  • NSAIDs (Ibuprofen, Diclofenac): These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

  • Corticosteroids (Dexamethasone): Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, partly through the inhibition of transcription factors like NF-κB and AP-1.[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory actions of this compound and Corticosteroids.

Herbacetin_NFkB_Pathway cluster_NFkB_IkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_complex DEX-GR Complex Nucleus Nucleus GR_complex->Nucleus Translocates NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GR_complex->Anti_inflammatory_Genes Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Anti_inflammatory_Genes->Inflammation Reduces

Caption: Dexamethasone's mechanism of anti-inflammatory action.

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to allow for a critical evaluation of the presented data.

1. In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Drug Treatment: Cells are pre-treated with various concentrations of this compound or a standard drug (e.g., dexamethasone) for a set time (e.g., 1 hour) before LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key signaling molecules (e.g., phosphorylated JNK, p65 subunit of NF-κB, IκBα). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and reverse transcribed into cDNA. The mRNA expression levels of pro-inflammatory genes are then quantified by qRT-PCR using specific primers.

2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the animals.

  • Drug Administration: this compound or a standard drug (e.g., diclofenac, indomethacin) is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group (vehicle-treated).

Experimental_Workflow_In_Vivo Start Animal Acclimatization Grouping Grouping of Animals Start->Grouping Drug_Admin Drug Administration (this compound or Standard Drug) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection 30-60 min Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Measurement Hourly Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Discussion and Future Directions

The available data suggests that this compound is a promising natural anti-inflammatory agent. Its ability to target fundamental inflammatory pathways like NF-κB and JNK provides a strong mechanistic basis for its observed effects. While direct comparisons with standard drugs are limited, the existing preclinical evidence indicates that this compound can exhibit potent anti-inflammatory activity.

For a more definitive comparison, further research is warranted. Specifically, head-to-head in vivo studies comparing the dose-dependent efficacy of this compound with NSAIDs and corticosteroids in standardized models of inflammation are crucial. Additionally, future studies should focus on the pharmacokinetic and safety profiles of this compound to fully assess its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data presented is from preclinical studies and may not be representative of the effects in humans.

References

Herbacetin: A Natural Flavonol for Suppressing NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, driving inflammatory processes. Consequently, the identification of potent and specific NLRP3 inflammasome inhibitors is a significant focus in drug discovery. Herbacetin, a natural flavonol, has emerged as a promising candidate for modulating NLRP3 inflammasome activity. This guide provides a comparative analysis of this compound's performance against other known NLRP3 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.

Comparative Analysis of NLRP3 Inflammasome Inhibitors

The efficacy of this compound in suppressing the NLRP3 inflammasome is best understood in the context of other well-characterized inhibitors. While direct IC50 values for this compound on the NLRP3 inflammasome are not yet widely published, existing studies demonstrate its potent anti-inflammatory effects by significantly reducing the release of key inflammatory mediators.

InhibitorTypeTargetIC50 ValueKey Findings
This compound Natural FlavonolNLRP3 Inflammasome and upstream pathways (NF-κB, PI3K/Akt, MAPKs)Not yet determinedReduces NLRP3 activation, caspase-1, and IL-1β release.[1] Modulates upstream signaling pathways involved in inflammation.
MCC950 Small MoleculeNLRP3 (direct)~7.5 nM (in mouse BMDMs)A highly potent and selective NLRP3 inhibitor that blocks both canonical and non-canonical activation.[2]
Parthenolide Derivative (8b) Sesquiterpene Lactone DerivativeNLRP3 Inflammasome0.3 µM (in J774A.1 cells), 1.0 µM (in primary glial cells)A potent derivative of a natural product that inhibits the NLRP3 inflammasome pathway with reduced cytotoxicity compared to the parent compound.
Hesperetin Natural FlavanoneNLRP3 Inflammasome and NF-κB pathwayNot yet determinedSignificantly reduces the expression of NLRP3, ASC, cleaved caspase-1, IL-1β, and IL-18.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs involved in validating NLRP3 inflammasome inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B NLRP3_p NLRP3 NFkB->NLRP3_p IL1B Mature IL-1β Activators Activators K_efflux K+ Efflux Activators->K_efflux NLRP3_a NLRP3 K_efflux->NLRP3_a ASC ASC NLRP3_a->ASC Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NFkB Inhibits This compound->Inflammasome Inhibits

Caption: NLRP3 Inflammasome Activation Pathway and this compound's Inhibition Points.

Experimental_Workflow cluster_cell_culture Cell Culture and Priming cluster_treatment Treatment and Activation cluster_assays Downstream Assays Macrophages 1. Culture Macrophages (e.g., BMDMs, THP-1) Priming 2. Prime with LPS (1 µg/mL) Macrophages->Priming Treatment 3. Treat with this compound or other inhibitors Priming->Treatment Activation 4. Activate with ATP (5 mM) or Nigericin (10 µM) Treatment->Activation ELISA 5a. IL-1β ELISA Activation->ELISA WesternBlot 5b. Western Blot (Caspase-1, NLRP3, ASC) Activation->WesternBlot CaspaseAssay 5c. Caspase-1 Activity Assay Activation->CaspaseAssay ASC_Speck 5d. ASC Speck Visualization Activation->ASC_Speck

Caption: General Experimental Workflow for Evaluating NLRP3 Inflammasome Inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to validate the role of this compound and other compounds in suppressing the NLRP3 inflammasome.

Cell Culture and Treatment
  • Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Priming: Prime macrophages with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Treatment: Pre-treat the primed cells with various concentrations of this compound or other inhibitors for 1 hour.

  • Activation: Stimulate the cells with NLRP3 activators such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
  • Objective: To quantify the amount of secreted IL-1β in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment and activation.

    • Centrifuge the supernatants to remove cell debris.

    • Perform the ELISA using a commercially available kit (e.g., from R&D Systems or Abcam) according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for IL-1β.

    • Add the supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add the substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-1β based on the standard curve.

Western Blot for Inflammasome Components
  • Objective: To detect the expression and cleavage of NLRP3, ASC, and caspase-1.

  • Procedure:

    • After treatment and activation, collect both the cell culture supernatants and the cell lysates.

    • For supernatants, precipitate the proteins using methods like TCA precipitation.

    • For cell lysates, lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3][4]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against NLRP3, ASC, and caspase-1 (p20 subunit for cleaved form) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.[3]

Caspase-1 Activity Assay
  • Objective: To measure the enzymatic activity of cleaved caspase-1.

  • Procedure:

    • A fluorometric or colorimetric assay kit (e.g., from Abcam or Promega) can be used.[5][6]

    • After cell treatment and activation, lyse the cells according to the kit's protocol.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA) to each well.[5]

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) using a plate reader.[5]

    • The activity is proportional to the signal intensity.

ASC Speck Visualization by Immunofluorescence
  • Objective: To visualize the formation of ASC specks, a hallmark of inflammasome activation.

  • Procedure:

    • Grow cells on glass coverslips in a 24-well plate.

    • Perform priming, treatment, and activation as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against ASC overnight at 4°C.[2]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

    • Visualize the ASC specks using a fluorescence or confocal microscope.[2][7][8]

Conclusion

This compound demonstrates significant potential as a natural inhibitor of the NLRP3 inflammasome. Its ability to modulate not only the core inflammasome components but also key upstream inflammatory signaling pathways highlights its multifaceted anti-inflammatory properties. While further studies are needed to determine its precise IC50 value for direct NLRP3 inhibition, the existing evidence strongly supports its role in suppressing NLRP3-mediated inflammation. This guide provides a framework for researchers to comparatively evaluate this compound and other inhibitors, utilizing standardized protocols and a clear understanding of the underlying signaling pathways. The continued investigation of natural compounds like this compound is crucial for the development of novel therapeutic strategies for a host of inflammatory diseases.

References

Comparative study of the antiviral activity of Herbacetin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activities of the flavonoid herbacetin and its naturally occurring derivative, herbacetrin (this compound-7-O-glucoside). The information presented is collated from various scientific studies to offer an objective overview supported by experimental data. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Executive Summary

This compound, a flavonol found in various medicinal plants, has demonstrated a broad spectrum of antiviral activities against several clinically relevant viruses. Its derivative, herbacetrin, where a glucose molecule is attached at the 7-hydroxyl position, also exhibits antiviral properties, albeit with differing potencies and mechanisms of action. This guide delves into a comparative analysis of their efficacy against Human Immunodeficiency Virus (HIV-1), Chikungunya Virus (CHIKV), Dengue Virus (DENV), and Influenza A Virus (IAV), presenting key quantitative data, detailed experimental methodologies, and diagrammatic representations of their mechanisms of action.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and its derivative is summarized below. The data is presented as 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) to provide a clear comparison of their potency and therapeutic window.

CompoundVirusAssayCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
This compound HIV-1Reverse Transcriptase Inhibition-21.5--[1][2]
HIV-1Integrase Inhibition-2.15--[1][2]
Chikungunya Virus (CHIKV)Plaque Reduction AssayVeroEC50: 0.463>100>216[3]
Dengue Virus (DENV)Plaque Reduction AssayVeroEC50: 8.5>100>11.7[3]
Influenza A Virus (H1N1)Neuraminidase Inhibition-Activity noted--[4][5]
Herbacitrin HIV-1p24 antigen assayMT-4IC50: ~2.127.8~13.2[1][2][6]
(this compound-7-O-glucoside)HIV-1p24 antigen assayMT-2IC50: ~2.163.64~30.3[1][2][6]

Note: The antiviral activity of this compound against Influenza A virus was confirmed through neuraminidase inhibition, though a specific IC50 value was not provided in the referenced study. The focus was on its ability to reduce virus-induced lung injury and fibrosis by targeting the neuraminidase protein.[4][5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range at which a compound is non-toxic to host cells, a prerequisite for evaluating its specific antiviral activity.

  • Cell Lines: MT-4 and MT-2 human T-lymphocyte cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Varying concentrations of the test compounds (this compound, herbacetrin) are added to the wells.

    • The plates are incubated for a period that mirrors the antiviral assay (e.g., 4 days).

    • Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 550 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[1]

Anti-HIV-1 Activity (p24 Antigen Assay)

This assay quantifies the level of HIV-1 p24 core protein, a marker of viral replication.

  • Cell Lines: MT-4 and MT-2 cells.

  • Virus Strain: HIV-1.

  • Procedure:

    • Cells are infected with HIV-1.

    • Non-toxic concentrations of the test compounds are added to the infected cell cultures.

    • The cultures are incubated for 5 days.

    • After incubation, the cell culture supernatants are collected.

    • The amount of p24 antigen in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the p24 antigen level by 50% compared to untreated infected cells.[1][6]

HIV-1 Enzyme Inhibition Assays

These assays assess the direct inhibitory effect of the compounds on specific viral enzymes essential for replication.

  • Reverse Transcriptase (RT) Inhibition Assay:

    • A colorimetric RT assay kit is used according to the manufacturer's instructions.

    • This assay measures the incorporation of labeled nucleotides during the RNA-dependent DNA polymerization process catalyzed by HIV-1 RT.

    • The reduction in signal in the presence of the compound indicates inhibition.[1]

  • Integrase (IN) Inhibition Assay:

    • An integrase assay kit is used as per the manufacturer's protocol.

    • This assay measures the ability of HIV-1 integrase to catalyze the strand transfer reaction, integrating a donor DNA substrate into a target DNA substrate.

    • Inhibition is determined by the reduction in the strand transfer product.[1]

Plaque Reduction Assay (for CHIKV and DENV)

This assay determines the ability of a compound to inhibit virus-induced cell death and plaque formation.

  • Cell Line: Vero cells (African green monkey kidney epithelial cells).

  • Procedure:

    • Confluent monolayers of Vero cells in 6-well plates are infected with a known amount of virus (e.g., 100 plaque-forming units).

    • After a 1-hour adsorption period, the virus inoculum is removed.

    • The cells are overlaid with a medium containing 0.8% methylcellulose and varying concentrations of the test compound.

    • The plates are incubated for 3-5 days to allow for plaque formation.

    • The cell monolayers are then fixed and stained with a solution like crystal violet.

    • The number of plaques in each well is counted.

    • The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[3]

Neuraminidase (NA) Inhibition Assay (for Influenza Virus)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which is crucial for the release of new virus particles from infected cells.

  • Procedure:

    • The assay is based on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the neuraminidase enzyme.

    • The influenza virus is incubated with varying concentrations of the test compound.

    • The MUNANA substrate is then added.

    • The enzymatic reaction releases the fluorescent product 4-methylumbelliferone (4-MU).

    • The fluorescence is measured using a fluorometer.

    • The IC50 value is the concentration of the inhibitor that reduces the NA activity by 50%.[7][8]

Mechanisms of Antiviral Action and Signaling Pathways

This compound and its derivatives exert their antiviral effects through various mechanisms, including direct inhibition of viral enzymes and modulation of host cell pathways.

Anti-HIV-1 Mechanism of Herbacitrin

Herbacitrin demonstrates a dual inhibitory action against two critical HIV-1 enzymes: Reverse Transcriptase and Integrase. This multi-target effect makes it a promising candidate for further investigation.

HIV_Inhibition cluster_virus HIV-1 Life Cycle Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Replication Viral Replication Integration->Replication Assembly_Release Assembly & Release Replication->Assembly_Release Herbacitrin Herbacitrin Herbacitrin->Reverse_Transcription Inhibits Reverse Transcriptase Herbacitrin->Integration Inhibits Integrase

Dual inhibition of HIV-1 enzymes by Herbacitrin.
Antiviral Mechanism of this compound against CHIKV and DENV

This compound exhibits a dual mechanism against Chikungunya and Dengue viruses by targeting both host and viral factors. It depletes cellular polyamines, which are essential for viral replication, and directly inhibits the viral methyltransferase (MTase) enzyme, which is crucial for viral RNA capping.

CHIKV_DENV_Inhibition cluster_host Host Cell cluster_virus Virus (CHIKV/DENV) Polyamines Polyamine Synthesis Viral_Replication Viral Replication Polyamines->Viral_Replication Supports Viral_MTase Viral Methyltransferase (MTase) Viral_MTase->Viral_Replication Essential for This compound This compound This compound->Polyamines Depletes This compound->Viral_MTase Inhibits

Dual antiviral mechanism of this compound against CHIKV and DENV.
Anti-Influenza Virus Mechanism of this compound

This compound has been shown to alleviate influenza-induced lung injury by directly targeting the viral neuraminidase (NA) protein. This interaction inhibits the enzyme's activity, reducing viral release and subsequent infection. Additionally, this action mitigates the activation of the TGF-β/Smad3 signaling pathway, which is implicated in the development of pulmonary fibrosis following severe influenza infection.

Influenza_Inhibition Influenza_Virus Influenza A Virus NA_Protein Neuraminidase (NA) Protein Influenza_Virus->NA_Protein Expresses TGF_Smad3 TGF-β/Smad3 Pathway Influenza_Virus->TGF_Smad3 Activates Viral_Release Viral Release NA_Protein->Viral_Release Mediates Lung_Fibrosis Pulmonary Fibrosis TGF_Smad3->Lung_Fibrosis Promotes This compound This compound This compound->NA_Protein Binds to & Inhibits

Mechanism of this compound in mitigating influenza virus infection and pathology.

Experimental Workflow for Antiviral Screening

The general workflow for screening and characterizing the antiviral potential of compounds like this compound and its derivatives is a multi-step process.

Antiviral_Workflow Start Start: Compound Library (e.g., this compound Derivatives) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral_Screening 2. Primary Antiviral Screening (e.g., Plaque Reduction, p24 Assay) Cytotoxicity->Antiviral_Screening Dose_Response 3. Dose-Response Studies Determine IC50/EC50 Antiviral_Screening->Dose_Response Mechanism 4. Mechanism of Action Studies (e.g., Enzyme Inhibition, Time-of-Addition) Dose_Response->Mechanism End End: Lead Compound Identification Mechanism->End

General experimental workflow for antiviral drug discovery.

Conclusion

This comparative guide highlights the significant antiviral potential of this compound and its glucoside derivative, herbacetrin. While both compounds exhibit activity against a range of viruses, their potencies and mechanisms can differ, underscoring the importance of structure-activity relationship studies in flavonoid-based drug discovery. The dual-targeting capabilities of these natural products, affecting both viral and host factors, present a compelling strategy for the development of broad-spectrum antiviral agents that may be less susceptible to the development of viral resistance. Further research into the synthesis and evaluation of a wider array of this compound derivatives is warranted to explore the full therapeutic potential of this flavonol scaffold.

References

Herbacetin vs. Apigenin: effects on hepatocyte growth factor-induced motility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, a comparative analysis reveals herbacetin as a more potent inhibitor of hepatocyte growth factor (HGF)-induced cell motility than apigenin, primarily due to its direct action on the c-Met receptor.

New research highlights a significant difference in the mechanisms and efficacy of two flavonoids, this compound and apigenin, in the context of HGF-driven cancer cell migration. While both compounds exhibit inhibitory effects, this compound demonstrates superior potency by directly targeting the c-Met receptor, the primary signaling gateway for HGF. In contrast, apigenin acts on downstream signaling components, resulting in a less direct and potent inhibition of cell motility. This guide provides a detailed comparison of their effects, supported by experimental data and protocols, to inform future research and therapeutic strategies.

Quantitative Comparison of Inhibitory Effects

Experimental data from studies on the human breast cancer cell line MDA-MB-231 consistently show that this compound is a more effective inhibitor of HGF-induced cell motility compared to apigenin. The following table summarizes the key quantitative findings from transwell migration assays.

CompoundConcentration (µM)Inhibition of HGF-induced Cell Migration (%)Key Mechanistic Target
This compound 16.5Strong Inhibitionc-Met
3.3Moderate Inhibition
0.66Mild Inhibition
Apigenin 16.5Moderate InhibitionAkt
Dose-dependentInhibition of migration and invasion

Unraveling the Mechanisms: A Tale of Two Pathways

The differential efficacy of this compound and apigenin lies in their distinct points of intervention within the HGF signaling cascade. HGF initiates cell motility by binding to its receptor, c-Met, triggering a cascade of intracellular events.

This compound acts as a direct inhibitor of c-Met. Studies have shown that this compound is unique among tested flavonols in its ability to block the HGF-induced phosphorylation of c-Met.[1] By preventing this initial activation step, this compound effectively shuts down the entire downstream signaling pathway that leads to cell motility.

Apigenin , on the other hand, does not affect the phosphorylation of c-Met.[2] Instead, its inhibitory action occurs further down the signaling cascade, primarily by blocking the phosphorylation of Akt, a crucial kinase in the PI3K/Akt pathway.[2] While this still impedes cell motility, it represents a less direct mechanism of action compared to this compound's upstream intervention.

HGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates Herbacetin_Inhibition This compound Inhibition cMet->Herbacetin_Inhibition Akt Akt PI3K->Akt Activates Motility Cell Motility Akt->Motility Promotes Apigenin_Inhibition Apigenin Inhibition Akt->Apigenin_Inhibition Herbacetin_Inhibition->PI3K Apigenin_Inhibition->Motility

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Transwell Migration Assay

This assay is used to quantify the chemotactic motility of cells.

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Chamber Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber of each well is filled with 600 µL of DMEM containing 50 ng/mL of HGF as a chemoattractant.

  • Cell Seeding: Cells are harvested, washed, and resuspended in serum-free DMEM. A cell suspension of 5 x 10^4 cells in 100 µL of serum-free DMEM, with or without the test compounds (this compound or apigenin at desired concentrations), is added to the upper chamber of the transwell insert.

  • Incubation: The plate is incubated for 20 hours at 37°C to allow for cell migration.

  • Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet. The number of migrated cells is then counted under a microscope. The motility ratio can be calculated as the net number of migrated cells with the flavonoid divided by the net number of migrated cells without the flavonoid.[3]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of key signaling proteins like c-Met and Akt.

  • Cell Treatment: MDA-MB-231 cells are seeded in 6-well plates and grown to near confluence. The cells are then serum-starved for 24 hours. Following starvation, the cells are pre-treated with this compound or apigenin for a specified time (e.g., 1 hour) before being stimulated with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

  • Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated Akt (p-Akt), and total Akt.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_motility Cell Motility Assessment cluster_signaling Signaling Pathway Analysis A Seed MDA-MB-231 cells B Create wound or add to Transwell A->B C Treat with HGF +/- this compound/Apigenin B->C D Incubate and acquire images/count cells C->D E Quantify cell migration/wound closure D->E F Culture and serum-starve cells G Pre-treat with this compound/Apigenin F->G H Stimulate with HGF G->H I Lyse cells and perform Western Blot H->I J Analyze p-c-Met and p-Akt levels I->J

Conclusion

The available evidence strongly suggests that this compound is a more potent and direct inhibitor of HGF-induced cell motility compared to apigenin. Its unique ability to target the c-Met receptor at the initial stage of the signaling cascade makes it a compelling candidate for further investigation in the development of anti-metastatic therapies. Researchers focusing on HGF/c-Met-driven cancers should consider these findings when selecting flavonoid compounds for their studies. The detailed protocols provided herein offer a standardized framework for the continued exploration of these and other potential motility inhibitors.

References

Bridging the Gap: In Vivo Validation of Herbacetin's In Vitro Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. This guide provides a comparative analysis of the flavonoid Herbacetin, summarizing its in vitro mechanisms and the corresponding in vivo evidence. Detailed experimental protocols and visual workflows are presented to facilitate the design and interpretation of future studies.

This compound, a natural flavonoid, has demonstrated a spectrum of pharmacological activities in laboratory settings, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] These in vitro findings have spurred further investigation into its therapeutic potential in living organisms. This guide synthesizes the available data to offer a clear comparison of this compound's performance in cellular models versus animal models, providing a crucial resource for its continued development as a potential therapeutic agent.

Pharmacokinetic Profile: A Hurdle to Overcome

A significant consideration for the in vivo application of this compound is its pharmacokinetic profile. Studies in rats have revealed that this compound has low oral bioavailability (1.32%) and a short half-life (11.9 ± 2.7 min).[3][4] The primary route of metabolism is extensive first-pass glucuronidation in the liver, with the resulting conjugates being the main forms found in systemic circulation.[3][5] This rapid metabolism and excretion pose a challenge for maintaining therapeutic concentrations in vivo and highlight the need for formulation strategies to improve its bioavailability.[2]

Comparative Efficacy: From Cell Culture to Animal Models

Neuroprotection

In Vitro Findings: this compound has shown promise in protecting neuronal cells from damage. Studies have demonstrated its ability to mitigate oxidative stress and inflammation in cell culture models.[6][7]

In Vivo Relevance: In a rat model of thioacetamide-induced hepatic encephalopathy, this compound administration (20 and 40 mg/kg) for 30 days resulted in improved cognitive and locomotor functions.[6] The neuroprotective effects were associated with a reduction in brain levels of malondialdehyde (an oxidative stress marker), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[6] Furthermore, this compound treatment increased the expression of brain-derived neurotrophic factor and activated the SIRT1/AMPK signaling pathway, suggesting a multifactorial mechanism of action.[6]

Anti-inflammatory Activity

In Vitro Findings: In vitro studies have established this compound as a potent anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] The underlying mechanism involves the suppression of key inflammatory signaling pathways, including NF-κB and MAPKs.[8][10]

In Vivo Relevance: The anti-inflammatory properties of this compound have been confirmed in various animal models. In a mouse model of nociception, this compound (100 and 200 µg/kg) significantly inhibited acetic acid-induced writhing and both phases of the formalin-induced paw-licking test.[11][12] This analgesic effect was accompanied by a reduction in serum levels of pro-inflammatory cytokines, including IL-1β, TNF-α, and IFN-γ.[11][12] Another study demonstrated that this compound can ameliorate asthma in rats by inhibiting the SGK1/NF-κB signaling pathway.[13]

Anticancer Potential

In Vitro Findings: this compound has exhibited anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in human hepatoma (HepG2) cells through a mechanism involving the generation of reactive oxygen species (ROS) and inactivation of the PI3K/Akt pathway.[14] Additionally, it acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme implicated in cancer development.[15][16]

In Vivo Relevance: The in vivo antitumor effects of this compound have been demonstrated in a mouse xenograft model using HCT116 colon cancer cells. Both intraperitoneal and oral administration of this compound effectively suppressed tumor growth.[16] In a genetic mouse model of colon cancer (ApcMin/+), this compound treatment reduced the number and size of polyps.[16]

Quantitative Data Summary

Table 1: Comparison of In Vitro and In Vivo Neuroprotective Effects of this compound

ParameterIn Vitro ModelIn Vitro EffectIn Vivo Model (Rat)In Vivo Effect (at 40 mg/kg)
Oxidative StressH2O2-induced RAW 264.7 cellsReduced ROS levels[7]Thioacetamide-induced hepatic encephalopathyDecreased brain malondialdehyde levels[6]
InflammationLPS-stimulated macrophagesReduced TNF-α, IL-1β production[8]Thioacetamide-induced hepatic encephalopathyDecreased brain TNF-α, IL-1β levels[6]
ApoptosisNot explicitly statedNot explicitly statedThioacetamide-induced hepatic encephalopathyAttenuated the number of apoptotic cells in the brain[6]
Signaling PathwayNot explicitly statedNot explicitly statedThioacetamide-induced hepatic encephalopathyUpregulation of SIRT1 and AMPK expression[6]

Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Effects of this compound

ParameterIn Vitro ModelIn Vitro EffectIn Vivo Model (Mouse)In Vivo Effect (at 200 µg/kg)
Inflammatory MediatorsLPS-stimulated RAW 264.7 cellsDecreased NO, TNF-α, IL-1β production[8][9]Acetic acid-induced writhing65% inhibition of writhing response[11]
Pain ResponseNot applicableNot applicableFormalin-induced paw lickingInhibition of both neurogenic and inflammatory phases[11]
Cytokine LevelsLPS-stimulated RAW 264.7 cellsDecreased pro-inflammatory cytokine release[8]Serum of miceSignificant inhibition of IL-1β, TNF-α, IFN-γ[11][12]
Signaling PathwayLPS-stimulated RAW 264.7 cellsSuppression of JNK and NF-κB signaling[8]Asthma model (Rat)Inhibition of SGK1/NF-κB pathway[13]

Table 3: Comparison of In Vitro and In Vivo Anticancer Effects of this compound

ParameterIn Vitro ModelIn Vitro EffectIn Vivo Model (Mouse)In Vivo Effect
Cell ViabilityHepG2 cellsDose-dependent apoptosis[14]HCT116 xenograftSuppressed tumor growth[16]
ApoptosisHepG2 cellsInduction of mitochondria-dependent apoptosis[14]Not explicitly statedNot explicitly stated
Key Enzyme InhibitionODC enzyme assayInhibition of ODC activity[16]ApcMin/+ miceReduced number and size of polyps[16]
Signaling PathwayHepG2 cellsInactivation of PI3K/Akt pathway[14]Not explicitly statedNot explicitly stated

Experimental Protocols

In Vivo Neuroprotection Model: Thioacetamide (TAA)-Induced Hepatic Encephalopathy in Rats [6]

  • Animal Model: Male Wistar rats.

  • Induction of Hepatic Encephalopathy: A single intraperitoneal (i.p.) injection of TAA (350 mg/kg).

  • Treatment: this compound (20 and 40 mg/kg) was administered orally for 30 consecutive days prior to TAA injection.

  • Behavioral Assessment: Locomotor activity and cognitive function were evaluated using relevant behavioral tests.

  • Biochemical Analysis: Serum levels of liver enzymes and ammonia were measured. Brain tissues were collected for the analysis of oxidative stress markers (malondialdehyde), inflammatory cytokines (TNF-α, IL-1β), and protein expression of SIRT1 and AMPK via Western blot.

  • Histopathology: Brain tissue sections were examined for histopathological changes.

In Vivo Anti-inflammatory and Nociception Model: Acetic Acid-Induced Writhing and Formalin-Induced Paw Licking in Mice [11]

  • Animal Model: Adult male mice.

  • Acetic Acid-Induced Writhing Test: Mice were pre-treated with this compound (50, 100, 150, and 200 µg/kg, i.p.) 30 minutes before the i.p. injection of 0.6% acetic acid. The number of writhes was counted for 20 minutes.

  • Formalin-Induced Paw Licking Test: Mice received this compound (50, 100, 150, and 200 µg/kg, i.p.) 30 minutes prior to the intraplantar injection of 2.5% formalin. The time spent licking the injected paw was recorded in two phases: 0-5 minutes (neurogenic phase) and 15-30 minutes (inflammatory phase).

  • Cytokine Analysis: Serum was collected to measure the levels of IL-1β, TNF-α, and IFN-γ using ELISA kits.

In Vivo Anticancer Model: HCT116 Xenograft in Mice [16]

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: HCT116 human colon cancer cells were subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated with this compound via intraperitoneal or oral administration at specified doses and schedules.

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors were excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, could be performed.

Visualizing the Mechanisms and Workflows

Signaling_Pathway_Neuroprotection This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates AMPK AMPK This compound->AMPK Activates Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Inflammation Neuroinflammation AMPK->Inflammation Inhibits AMPK->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

Experimental_Workflow_Anti_Inflammatory Start Start: Mouse Model Treatment This compound Administration (i.p.) Start->Treatment Induction Induction of Nociception (Acetic Acid or Formalin) Treatment->Induction Behavioral Behavioral Assessment (Writhing / Paw Licking) Induction->Behavioral Biochemical Serum Collection for Cytokine Analysis (ELISA) Induction->Biochemical End End: Data Analysis Behavioral->End Biochemical->End

Caption: In vivo anti-inflammatory experimental workflow.

Signaling_Pathway_Anticancer This compound This compound ROS ROS Generation This compound->ROS Induces PI3K PI3K This compound->PI3K Inhibits Mitochondria Mitochondrial Pathway ROS->Mitochondria Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Mitochondria->Apoptosis Induces

Caption: this compound's pro-apoptotic signaling in cancer cells.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound's in vitro bioactivities translate to tangible therapeutic effects in vivo across neuroprotection, anti-inflammation, and cancer. The consistency between the cellular and animal data, particularly in the modulation of key signaling pathways like NF-κB, PI3K/Akt, and SIRT1/AMPK, provides a solid foundation for its further development.

However, the poor pharmacokinetic profile of this compound remains a significant hurdle.[2] Future research should prioritize the development of novel delivery systems, such as nanoformulations or co-administration with bioavailability enhancers, to improve its systemic exposure and therapeutic efficacy. Furthermore, long-term toxicity studies are essential to establish a comprehensive safety profile before considering clinical translation.[2] This guide serves as a valuable resource for researchers to build upon the existing knowledge and strategically design the next phase of studies to unlock the full therapeutic potential of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Herbacetin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Herbacetin

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While comprehensive toxicological properties have not been fully investigated, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.[1][2]

PropertyDataReference
CAS Number 527-95-7[1][3]
Molecular Formula C₁₅H₁₀O₇[1]
Molecular Weight 302.24 g/mol [3][4]
GHS Classification Acute Toxicity, Oral (Category 4), H302Acute Aquatic Toxicity (Category 1), H400Chronic Aquatic Toxicity (Category 1), H410[1]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects.[1]
Storage Conditions Powder: -20°CIn Solvent: -80°C[1]
Solubility DMSO: 60 mg/mLWater (estimated): 2.47 mg/mL[5][6]

Personal Protective Equipment (PPE) Protocol

Given the hazard profile of this compound, including its acute oral toxicity and the recommendation to avoid skin and eye contact, a comprehensive PPE strategy is mandatory.[1] The following equipment should be used at all times when handling the compound.[7][8][9]

  • Hand Protection:

    • Wear two pairs of chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard.[7][8]

    • The outer glove should be changed immediately upon contamination. The inner glove provides protection during the removal of the outer glove.

    • Never wear gloves outside of the designated laboratory area.

  • Body Protection:

    • A disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar low-permeability fabric is required.[7][9]

    • Gowns should have long sleeves with tight-fitting knit or elastic cuffs.

    • Standard cloth lab coats are not sufficient as they can absorb spills.[7]

  • Eye and Face Protection:

    • Chemical safety goggles are mandatory to protect against dust particles and splashes.[10]

    • For procedures with a higher risk of splashing (e.g., preparing stock solutions), a full-face shield should be worn in addition to safety goggles.[7]

  • Respiratory Protection:

    • All handling of powdered this compound must be performed within a certified chemical fume hood or other ventilated enclosure to prevent the formation of dust and aerosols.[1]

    • If a ventilated enclosure is not available or in the case of a large spill, a NIOSH-approved N95 or higher-rated respirator is required.[8][9] Surgical masks do not provide adequate protection against chemical dust.[9]

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is critical to ensure safety and environmental protection.

Step 1: Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a designated area of the laboratory, clearly marked with hazard signs.

  • Ventilation: All weighing and reconstitution of powdered this compound must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Emergency Equipment: Ensure an eye-wash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid reagents nearby.

Step 2: Handling and Experimental Workflow
  • Donning PPE: Before entering the designated area, put on all required PPE in the following order: gown, inner gloves, outer gloves, eye/face protection, and respirator (if required).

  • Weighing: Use anti-static weigh paper or a weighing boat. Handle with care to avoid creating dust.

  • Solution Preparation: Add solvent to the powdered compound slowly to avoid splashing. If preparing solutions, store them at -80°C as recommended.[1]

  • Post-Handling: After completing work, wipe down the work surface with an appropriate decontaminating solution (e.g., 70% ethanol).[1] Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all single-use PPE as contaminated waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

Step 3: Spill Management
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Secure Area: Restrict access to the spill area.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department.

  • Clean-up (for small spills):

    • Ensure you are wearing full PPE.

    • Gently cover the spill with an absorbent material from the spill kit (e.g., diatomite).[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed waste container.

    • Decontaminate the area with alcohol or another suitable solvent, and absorb the cleaning solution for disposal.[1]

Step 4: Waste Disposal
  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be collected separately from regular lab trash.

  • Labeling: Collect waste in a clearly labeled, sealed container marked "Hazardous Chemical Waste: this compound."

  • Environmental Precaution: Do not dispose of this compound or its waste down the drain, as it is very toxic to aquatic life.[1]

  • Final Disposal: Dispose of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[1][11]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

Herbacetin_Workflow cluster_spill Spill Response start Start: Receive this compound prep 1. Preparation - Assemble PPE - Prepare Fume Hood - Designate Work Area start->prep end_node End: Complete Documentation handling 2. Handling (in Fume Hood) - Weigh Powder - Prepare Solutions prep->handling experiment 3. Experimental Use - Perform Assay - Handle Solutions handling->experiment spill_detect Spill Detected handling->spill_detect Potential Spill decon 4. Decontamination - Clean Work Surfaces - Doff PPE Correctly experiment->decon experiment->spill_detect disposal 5. Waste Management - Segregate Contaminated Waste - Label Hazardous Waste Container decon->disposal disposal->end_node spill_clean Contain & Clean Spill - Use Spill Kit - Collect Waste spill_detect->spill_clean Small Spill spill_clean->disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Herbacetin
Reactant of Route 2
Herbacetin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.